molecular formula C9H6F4O2 B037983 Ethyl 2,3,4,5-tetrafluorobenzoate CAS No. 122894-73-9

Ethyl 2,3,4,5-tetrafluorobenzoate

Cat. No.: B037983
CAS No.: 122894-73-9
M. Wt: 222.14 g/mol
InChI Key: SBHMXBYMQZRRLC-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrafluorobenzoate is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,3,4,5-tetrafluorobenzoate
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InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHMXBYMQZRRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30379014
Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Molecular Weight

222.14 g/mol
Source PubChem
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CAS No.

122894-73-9
Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Record name Ethyl 2H-tetrafluorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,5-tetrafluorobenzoate is a fluorinated aromatic ester of significant interest in various fields of chemical research and development. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications. The strategic incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this compound a valuable precursor in medicinal chemistry and agrochemical research. Furthermore, its distinct characteristics are leveraged in material science for the development of advanced polymers and coatings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

PropertyValue
Appearance Colorless to almost colorless clear liquid
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
CAS Number 122894-73-9
Density 1.39 g/cm³
Boiling Point 88 °C at 13 mmHg
Refractive Index (n20/D) 1.44
Storage Conditions Room Temperature

Table 2: Spectral Data (Predicted)

Spectroscopy Predicted Data
¹H NMR (CDCl₃) δ (ppm): 1.4 (t, 3H, -CH₃), 4.4 (q, 2H, -OCH₂-), 7.2-7.4 (m, 1H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 14.0 (-CH₃), 63.0 (-OCH₂-), 110-150 (m, Ar-C), 162.0 (C=O)
FT-IR (neat) ν (cm⁻¹): ~3000 (Ar-H stretch), ~2950 (C-H stretch), ~1730 (C=O stretch), ~1640, 1500 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch)
Mass Spectrum (EI) m/z: 222 (M⁺), 194 ([M-C₂H₄]⁺), 177 ([M-OC₂H₅]⁺), 149 ([M-COOC₂H₅]⁺)

Note: The spectral data presented is predicted and should be confirmed by experimental analysis.

Synthesis of this compound

This compound can be synthesized through two primary routes: Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid or acylation of ethanol with 2,3,4,5-tetrafluorobenzoyl chloride. The latter is often preferred for its higher yield and faster reaction times.

Synthesis from 2,3,4,5-Tetrafluorobenzoyl Chloride

This method involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ethanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Preparation of 2,3,4,5-Tetrafluorobenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3,4,5-tetrafluorobenzoic acid (1 equivalent).

    • Add thionyl chloride (SOCl₂) in excess (e.g., 2-3 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

  • Esterification:

    • In a separate flask, dissolve anhydrous ethanol (a slight excess, e.g., 1.2 equivalents) in a dry, inert solvent such as dichloromethane or diethyl ether.

    • Cool the ethanol solution in an ice bath.

    • Slowly add the crude or purified 2,3,4,5-tetrafluorobenzoyl chloride (1 equivalent) to the ethanol solution with vigorous stirring.

    • Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), dropwise to the reaction mixture to scavenge the HCl produced.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, followed by a dilute aqueous solution of a weak acid (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Fischer Esterification of 2,3,4,5-Tetrafluorobenzoic Acid

This is a classic acid-catalyzed esterification method.

  • In a round-bottom flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) in a large excess of anhydrous ethanol (which acts as both reactant and solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Applications

This compound is a versatile intermediate with applications in several key areas of chemical science.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for introducing the tetrafluorophenyl moiety into more complex molecules. This can enhance the biological activity and pharmacokinetic properties of drug candidates and agrochemicals.

  • Material Science: The fluorine content of the molecule imparts desirable properties such as increased thermal stability and chemical resistance. It is used in the development of advanced polymers, coatings, and other high-performance materials.

  • Analytical Chemistry: Due to its stability and distinct properties, it can be employed as an internal standard in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex mixtures.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_acid_chloride Step 1: Acyl Chloride Formation cluster_esterification Step 2: Esterification Acid 2,3,4,5-Tetrafluorobenzoic Acid AcylChloride 2,3,4,5-Tetrafluorobenzoyl Chloride Acid->AcylChloride Reaction Reagent1 SOCl₂ (Thionyl Chloride) (or Oxalyl Chloride) Catalyst1 DMF (cat.) Product This compound AcylChloride->Product Reaction Ethanol Ethanol Base Pyridine or Et₃N

Caption: Synthesis of this compound via the acyl chloride intermediate.

Applications of this compound

Applications cluster_pharma Pharmaceuticals & Agrochemicals cluster_materials Material Science cluster_analytics Analytical Chemistry Main This compound Pharma Synthesis of Bioactive Molecules Main->Pharma Agro Development of Novel Pesticides Main->Agro Polymers High-Performance Polymers Main->Polymers Coatings Chemically Resistant Coatings Main->Coatings Standard Internal Standard in Chromatography Main->Standard

Caption: Key application areas of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical expertise and safety assessments. All experimental work should be conducted in a controlled laboratory setting by qualified personnel.

Ethyl 2,3,4,5-tetrafluorobenzoate chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2,3,4,5-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound with significant applications in medicinal chemistry, materials science, and as an intermediate in the synthesis of complex organic molecules.[1][2] The presence of four fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the compound's stability and influencing its reactivity. This guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and a detailed protocol for its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a tetrafluorinated benzene ring attached to an ethyl ester group.

IUPAC Name: this compound

Synonyms: 2,3,4,5-Tetrafluorobenzoic acid ethyl ester[1]

Chemical Formula: C₉H₆F₄O₂

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 222.14 g/mol [1]
CAS Number 122894-73-9[1]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.39 g/cm³[1]
Boiling Point 88 °C at 13 mmHg[1]
Refractive Index n20/D 1.44[1]
Purity ≥ 98% (GC)[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • 2,3,4,5-tetrafluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4,5-tetrafluorobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final product as a colorless liquid.

Mandatory Visualization

The following diagram illustrates the synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid via Fischer esterification.

Fischer_Esterification Reactant1 2,3,4,5-Tetrafluorobenzoic Acid Reaction Reflux Reactant1->Reaction Reactant2 Ethanol Reactant2->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Product This compound Byproduct Water Reaction->Product Reaction->Byproduct

Caption: Synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2,3,4,5-tetrafluorobenzoate (CAS Number 122894-73-9)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and associated hazards of this compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with the molecular formula C₉H₆F₄O₂.[1][2] The presence of four fluorine atoms on the benzene ring significantly influences its physicochemical properties, making it a valuable building block in the synthesis of complex molecules.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 122894-73-9[2]
Molecular Formula C₉H₆F₄O₂[1][2]
Molecular Weight 222.14 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Density 1.382 g/cm³[4]
Boiling Point 238-239 °C[4]
Flash Point 95 °C[4]
Refractive Index 1.4440[4]
Purity ≥ 98% (GC)[2]
Storage Sealed in dry, room temperature

Synthesis and Spectroscopic Data

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

A documented method for synthesizing the precursor acid involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid.[5]

  • Reactants: 3,4,5,6-Tetrafluorophthalic acid, Dimethyl sulfoxide (DMSO), Triethylamine, Sulfuric acid, Toluene, n-Butyl ether, Anhydrous sodium sulfate, Activated carbon (Darco S-51).

  • Procedure:

    • To a two-liter flask, add 3,4,5,6-tetrafluorophthalic acid (58 g).

    • Add dimethyl sulfoxide (230 ml) followed by triethylamine (11.5 ml).

    • Heat the mixture to 115°-120° C over 20 minutes and maintain this temperature with stirring for an additional 35-40 minutes.

    • Cool the solution using an ice bath.

    • Add demineralized water (580 ml), n-butyl ether (250 ml), and toluene (350 ml).

    • Cautiously add 99% sulfuric acid (3.5 ml) with stirring and cooling.

    • Separate the layers and extract the aqueous layer with two portions of toluene (580 ml and 290 ml).

    • Combine the organic layers and extract with 2% aqueous sulfuric acid (3 x 150 ml).

    • Dry the organic layer over anhydrous sodium sulfate (60 g) and add activated carbon (11.5 g).

    • Filter the mixture and concentrate under reduced pressure.

    • Dry the resulting solid under vacuum at 50°-60° C for seven hours to yield 2,3,4,5-tetrafluorobenzoic acid.[5]

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The synthesized acid can be converted to the acyl chloride, a reactive intermediate for esterification.

  • Reactants: 2,3,4,5-Tetrafluorobenzoic acid, Triphosgene (BTC), N,N-Dimethylformamide (DMF), 1,2-Dichloroethane.

  • Procedure:

    • In a 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

    • Heat the mixture to 353 K.

    • Add a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol % of acid) in 1,2-dichloroethane (50 mL) dropwise over 1 hour at 353 K.

    • Stir the mixture for an additional 4 hours at the same temperature.

    • Cool the reaction mixture to 273 K and filter to remove unreacted triphosgene. The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in solution and can be used in the next step.[6]

Proposed Experimental Protocol: Synthesis of this compound

The final esterification can be achieved through a standard procedure.

  • Reactants: 2,3,4,5-Tetrafluorobenzoyl chloride solution in 1,2-dichloroethane, Anhydrous ethanol, Pyridine (optional, as an acid scavenger).

  • Procedure:

    • Cool the solution of 2,3,4,5-tetrafluorobenzoyl chloride in 1,2-dichloroethane in an ice bath.

    • Slowly add an excess of anhydrous ethanol with stirring. If desired, a stoichiometric amount of pyridine can be added to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or GC).

    • Wash the reaction mixture with water, then with a dilute solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, data for the precursor, 2,3,4,5-Tetrafluorobenzoic acid, and a similar compound, Ethyl 2,3,5,6-tetrafluorobenzoate, are available and can provide expected spectral characteristics.

Table 2: Spectroscopic Data of Related Compounds

CompoundSpectroscopic DataReference
2,3,4,5-Tetrafluorobenzoic acid ¹H NMR: Available[7]
IR (FTIR): KBr WAFER and ATR-Neat spectra available[8]
MS: m/z Top Peak: 177, 2nd Highest: 194, 3rd Highest: 149[8]
Ethyl 2,3,5,6-tetrafluorobenzoate MS (GC): Available[9]

Based on the structure of this compound, the following spectral features would be anticipated:

  • ¹H NMR: A quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl group. The aromatic region would show a complex multiplet for the single aromatic proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, the two carbons of the ethyl group, and the aromatic carbons, with characteristic C-F couplings.

  • IR: Strong carbonyl (C=O) stretching vibration around 1730 cm⁻¹, C-O stretching bands, and absorptions characteristic of the fluorinated benzene ring.

  • MS: A molecular ion peak at m/z 222, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their potential for enhanced biological activity.[2][3][10] The incorporation of fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.[10]

This compound is utilized in medicinal chemistry as a scaffold for developing novel therapeutic agents with potentially improved efficacy and reduced toxicity.[10] Its unique electronic properties also make it a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways.[10]

Hypothetical Signaling Pathway for a Derivative

Given the use of fluorinated benzoic acids in the development of kinase inhibitors, a hypothetical derivative of this compound could be designed to target a protein kinase signaling pathway implicated in cancer. For instance, a derivative could be synthesized to inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand RTK RTK Ligand->RTK Activation RAS RAS RTK->RAS Phosphorylation Derivative Derivative Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Hypothetical inhibition of an RTK signaling pathway.

Hazards and Safety Information

The available safety data for this compound is primarily from safety data sheets (SDS) provided by chemical suppliers. It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Table 4: Precautionary Statements

Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapours/spray.P261
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
Toxicological Information

Experimental Workflows

General Synthetic Workflow

The synthesis of this compound and its derivatives for drug discovery typically follows a multi-step process.

Synthesis_Workflow Start Start Precursor 2,3,4,5-Tetrafluorobenzoic Acid Synthesis Start->Precursor Activation Acyl Chloride Formation Precursor->Activation Esterification Ethyl Ester Formation Activation->Esterification Purification1 Purification Esterification->Purification1 Derivatization Derivative Synthesis Purification1->Derivatization Purification2 Purification Derivatization->Purification2 Bioassay Biological Screening Purification2->Bioassay

General workflow for synthesis and screening.
In Vitro Cytotoxicity Assay Workflow

To assess the biological activity of newly synthesized derivatives, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Cytotoxicity_Assay_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well Plates Start->Cell_Culture Treatment Add Test Compound (Varying Concentrations) Cell_Culture->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) Formation of Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Measurement Measure Absorbance (e.g., at 570 nm) Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Workflow for a typical in vitro cytotoxicity assay.

This guide provides a summary of the available technical information for this compound. Researchers should always consult original research articles and safety data sheets for the most detailed and up-to-date information.

References

A Comprehensive Technical Guide to the Physical Properties of Ethyl 2,3,4,5-Tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of Ethyl 2,3,4,5-tetrafluorobenzoate (CAS No. 122894-73-9), a versatile fluorinated compound.[1][2] As a key intermediate and building block, its unique characteristics are instrumental in various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The fluorinated structure enhances its stability and reactivity, making it a valuable component in drug design and the development of high-performance polymers and coatings.[1] This guide consolidates essential physical data, outlines standard experimental methodologies for its characterization, and illustrates relevant chemical processes.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is critical for handling, reaction setup, and analytical method development. The compound typically presents as a colorless to almost colorless clear liquid.[1]

PropertyValueReference
CAS Number 122894-73-9[1]
Molecular Formula C₉H₆F₄O₂[1][4]
Molecular Weight 222.14 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[1]
Purity ≥ 98% (by GC)[1]
Boiling Point 88 °C @ 13 mmHg[1]
Density 1.39 g/mL[1]
Refractive Index n20D 1.44[1]
Storage Conditions Store at room temperature, sealed in a dry environment[1]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below are detailed methodologies for key experiments used to determine its physical properties.

Purity Determination by Gas Chromatography (GC)

Gas Chromatography is the standard method for assessing the purity of volatile and thermally stable compounds like this compound. The reported purity is typically ≥ 98%.[1]

Objective: To separate the analyte from any volatile impurities and quantify its percentage purity based on the relative peak area.

Methodology:

  • Sample Preparation: A dilute solution of the ethyl ester is prepared in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane). A typical concentration is 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The column is typically a non-polar capillary column (e.g., DB-5 or HP-5ms).

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.

  • Separation: An inert carrier gas (e.g., Helium or Nitrogen) transports the vaporized sample through the capillary column. Separation occurs based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase (column coating). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to ensure efficient separation of components with different boiling points.

  • Detection: As components elute from the column, they are detected by the FID, which generates an electrical signal proportional to the amount of substance.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The area under each peak is integrated. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_result Data Processing Prep Prepare 1 mg/mL solution in volatile solvent Inject Inject 1 µL into GC-FID System Prep->Inject Separate Vaporization & Separation in Capillary Column Inject->Separate Detect Component Elution & FID Detection Separate->Detect Integrate Generate Chromatogram & Integrate Peaks Detect->Integrate Calculate Calculate Purity: (Area_Main / Area_Total) * 100 Integrate->Calculate

Workflow for Purity Analysis by Gas Chromatography.
Boiling Point Determination at Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (88 °C at 13 mmHg) to prevent potential decomposition at its higher atmospheric boiling point.[1] This is determined using vacuum distillation.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

Methodology:

  • Apparatus Setup: A distillation apparatus (e.g., a Kugelrohr or a short-path distillation setup) is assembled. This includes a distillation flask containing the sample, a condenser, a receiving flask, and a thermometer placed to measure the vapor temperature.

  • Vacuum Application: The apparatus is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

  • Heating: The distillation flask is gently heated using an oil bath or heating mantle.

  • Equilibrium Measurement: The pressure is lowered to the desired value (e.g., 13 mmHg). The heat is slowly increased until a steady reflux of condensate is observed on the thermometer bulb.

  • Boiling Point Reading: The temperature at which the liquid boils and a stable ring of condensate is maintained on the thermometer is recorded. This temperature is the boiling point at that specific reduced pressure.

Synthesis Pathway

This compound is typically synthesized via a standard esterification reaction. This process is fundamental to its production and involves the reaction of the corresponding carboxylic acid with ethanol.

Esterification_Pathway cluster_reactants Reactants Reactant1 2,3,4,5-Tetrafluorobenzoic Acid (C₇H₂F₄O₂) Condition Acid Catalyst (e.g., H₂SO₄) + Heat (Reflux) Reactant1->Condition Reactant2 Ethanol (C₂H₅OH) Reactant2->Condition Product This compound (C₉H₆F₄O₂) Condition->Product Esterification Byproduct Water (H₂O) Condition->Byproduct Byproduct

Fischer Esterification Synthesis Pathway.

References

Ethyl 2,3,4,5-tetrafluorobenzoate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 2,3,4,5-tetrafluorobenzoate

For professionals in research, scientific, and drug development fields, a precise understanding of a compound's fundamental physicochemical properties is paramount. This document provides core technical data on this compound, a versatile fluorinated compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

The foundational quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC₉H₆F₄O₂
Molecular Weight222.14 g/mol

Molecular Composition and Stoichiometry

The molecular formula C₉H₆F₄O₂ indicates that each molecule of this compound is constituted by nine carbon atoms, six hydrogen atoms, four fluorine atoms, and two oxygen atoms.[1][3][4] The molecular weight of the compound is the sum of the atomic weights of these constituent atoms.

molecular_composition cluster_elements Elemental Composition cluster_molecule Molecule cluster_properties Calculated Property C Carbon (C) 9 atoms Molecule This compound C₉H₆F₄O₂ C->Molecule H Hydrogen (H) 6 atoms H->Molecule F Fluorine (F) 4 atoms F->Molecule O Oxygen (O) 2 atoms O->Molecule MW Molecular Weight 222.14 g/mol Molecule->MW

Caption: Logical relationship between elemental composition and molecular weight.

References

Technical Guide: Physicochemical Properties and Applications of Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3,4,5-tetrafluorobenzoate is a fluorinated aromatic compound with significant applications in medicinal chemistry, materials science, and as an intermediate in the synthesis of complex organic molecules. The incorporation of fluorine atoms imparts unique properties to the molecule, including enhanced thermal stability, metabolic resistance, and altered electronic characteristics, making it a valuable building block in drug discovery and the development of advanced materials.[1][2] This guide provides a comprehensive overview of its key physicochemical properties, namely its boiling point and density, outlines general experimental protocols for their determination, and illustrates its central role in synthetic and research workflows.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are critical for its application in chemical synthesis and for predicting its behavior in various experimental settings.

PropertyValueConditions
Boiling Point 88 °Cat 13 mmHg
Density 1.39 g/cm³Not Specified
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
Purity ≥ 98% (GC)

Data sourced from commercial supplier specifications.

Role in Drug Discovery and Development

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins.[3][4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate.[3][5][6]

This compound serves as a key intermediate, providing a tetrafluorinated phenyl ring that can be incorporated into larger, more complex molecules. Researchers utilize this compound as a scaffold to develop novel therapeutic agents with potentially enhanced efficacy and reduced toxicity.[1] Its unique properties are also valuable in biochemical research for studying enzyme interactions and metabolic pathways.[1]

Experimental Protocols

While specific experimental documentation for this compound is not publicly detailed, the following sections describe generalized, standard laboratory procedures for determining the boiling point of a liquid under reduced pressure and the density of a liquid.

Determination of Boiling Point under Reduced Pressure

The reported boiling point of this compound is at a reduced pressure (13 mmHg), a common technique for compounds that may decompose at their atmospheric boiling point.

Objective: To measure the temperature at which the vapor pressure of a liquid equals the applied pressure of the system.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Claisen adapter

  • Thermometer and adapter

  • Condenser

  • Vacuum adapter and pump

  • Manometer

  • Stir bar

Procedure:

  • A small volume of the liquid is placed in the round-bottom flask with a stir bar.

  • The apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

  • The vacuum pump is engaged, and the system pressure is lowered to the desired level (e.g., 13 mmHg), as monitored by the manometer.

  • Once the pressure is stable, the liquid is gently heated and stirred.

  • The temperature is recorded when a steady reflux of condensing vapor is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7]

Determination of Density

The density of a liquid is its mass per unit volume.

Objective: To accurately measure the mass of a known volume of the liquid.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[8][9]

  • A specific volume of this compound is carefully added to the container. The volume is read from the bottom of the meniscus.[8][9]

  • The container with the liquid is reweighed to determine the mass of the liquid.[8][9]

  • The temperature of the liquid is recorded, as density is temperature-dependent.

  • The density is calculated using the formula: Density = Mass / Volume .[8] For improved accuracy, the measurements should be repeated and an average value calculated.[8]

Visualization of Synthetic and Research Applications

The following diagrams illustrate the role of this compound in various scientific fields.

G Workflow: Application of this compound A This compound (Starting Material) B Chemical Synthesis A->B undergoes C Pharmaceutical Intermediates B->C yields D Agrochemical Intermediates B->D yields E Advanced Materials B->E yields F Active Pharmaceutical Ingredients (APIs) C->F leads to G Novel Agrochemicals D->G leads to H High-Performance Polymers and Coatings E->H leads to

Caption: Role as a key building block in chemical synthesis.

G Logical Flow: Research Utility A This compound B Introduce Fluorinated Moiety into Target Molecules A->B C Modify Physicochemical Properties B->C D Enhance Metabolic Stability C->D E Improve Receptor Binding Affinity C->E F Block Sites of Metabolism D->F G Drug Candidate Optimization E->G F->G

Caption: Impact of fluorination on drug candidate properties.

References

Key characteristics of fluorinated benzoate compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Characteristics of Fluorinated Benzoate Compounds

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and fluorinated benzoate compounds represent a particularly valuable class of building blocks and therapeutic agents. The introduction of fluorine atoms onto a benzoate scaffold can profoundly influence the molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, key characteristics, and applications of fluorinated benzoate compounds for researchers, scientists, and drug development professionals.

Physicochemical Properties of Fluorinated Benzoates

The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—lead to significant alterations in the physicochemical profile of benzoate derivatives.[1][2][3]

  • Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the benzoic acid's carboxylic group, resulting in a lower pKa.[1][4] This effect is dependent on the number and position of the fluorine substituents.[4]

  • Lipophilicity (logP): Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[1][5][6] However, the overall effect on lipophilicity can be complex and depends on the specific fluorination pattern.[7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[1][9][10] Introducing fluorine at metabolically vulnerable positions can block oxidation, thereby increasing a drug's half-life and bioavailability.[1][2][11]

  • Binding Affinity: The electronegativity of fluorine can facilitate favorable interactions with biological targets through hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[1]

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for representative fluorinated benzoate compounds.

Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (at 25°C)logP
2-Fluorobenzoic AcidC₇H₅FO₂140.11122-1253.271.856
3-Fluorobenzoic AcidC₇H₅FO₂140.11123-1253.861.86
4-Fluorobenzoic AcidC₇H₅FO₂140.1131844.142.07

Data sourced from references[12][13].

Table 2: Comparative pKa Values of Fluorobenzoic Acid Isomers

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14
2,6-Difluorobenzoic Acid2.73
3,5-Difluorobenzoic Acid3.43

A lower pKa value indicates a stronger acid. Data compiled from references[4][12].

Synthesis of Fluorinated Benzoate Compounds

Fluorinated benzoates can be synthesized through various methods, including nucleophilic and electrophilic fluorination reactions.[14] The choice of method often depends on the desired substitution pattern and the nature of the starting materials. A general approach involves the reaction of a substituted benzoyl chloride with a fluorinating agent.[15] Another common method is the Schiemann reaction, which introduces fluorine via diazotization of an aminobenzoic acid.[13]

Visualization: General Synthesis Workflow

G A Substituted Aminobenzoic Acid B Diazotization (e.g., NaNO2, HBF4) A->B Schiemann Reaction C Fluorinated Benzoic Acid B->C D Esterification / Amidation C->D E Fluorinated Benzoate Derivative D->E

Caption: General workflow for the synthesis of fluorinated benzoate derivatives.

Biological Activities and Therapeutic Applications

Fluorinated benzoates are integral to a wide range of therapeutic agents.[1]

  • Anti-inflammatory Agents: A significant application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] For instance, Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group that contributes to its selectivity and reduces gastrointestinal side effects.[1]

  • Anticancer Agents: Certain fluorinated benzoic acid derivatives exhibit potent anticancer activity by inducing apoptosis (programmed cell death).[1] This is often mediated through the intrinsic pathway involving the activation of caspases.[1]

  • Immunomodulators: Lifitegrast, a fluorinated benzoic acid derivative, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease by inhibiting T-cell activation and inflammation.[1]

Visualization: COX-2 Inhibition Pathway

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Inflammation & Pain C->D E Fluorinated Benzoate (e.g., Celecoxib) E->B Inhibition

Caption: Mechanism of COX-2 inhibition by fluorinated benzoates.

Visualization: Intrinsic Apoptosis Pathway

G A Fluorinated Benzoate Derivative B Mitochondrial Stress A->B C Caspase-9 Activation B->C D Caspase-3/6 Activation C->D E Apoptosis (Programmed Cell Death) D->E

Caption: Intrinsic apoptosis pathway induced by fluorinated benzoates.

Experimental Protocols

Potentiometric Titration for pKa Determination

This method involves titrating a solution of the fluorobenzoic acid with a strong base while monitoring the pH. The pKa is determined from the inflection point of the titration curve.[4]

  • Apparatus and Reagents:

    • Calibrated pH meter with a glass electrode.[4]

    • Magnetic stirrer and stir bar.[4]

    • Burette.[4]

    • Fluorobenzoic acid sample.[4]

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.[4]

    • Deionized water.[4]

  • Procedure:

    • Prepare a solution of the fluorobenzoic acid of a known concentration.

    • Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).[4]

    • Titrate the acid solution with the standardized NaOH solution at a constant temperature.[12]

    • Record the pH of the solution after each addition of the titrant.[12]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.[12]

    • The pKa is equal to the pH at the half-equivalence point.[12]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[16]

  • Protocol:

    • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[16]

    • Compound Treatment: Prepare serial dilutions of the fluorinated benzoate compound and add them to the appropriate wells. Include control wells with vehicle only.

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

An In-Depth Technical Guide to Polyfluorinated Aromatic Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorinated aromatic compounds (PFACs) represent a pivotal class of molecules in modern chemical research, drug discovery, and materials science. The strategic introduction of fluorine atoms into an aromatic scaffold can dramatically alter a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of PFACs, with a focus on their role in pharmaceutical research. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key concepts to facilitate a deeper understanding of these versatile compounds.

The unique properties imparted by fluorine, such as high electronegativity, small atomic size, and the ability to form strong C-F bonds, lead to significant changes in lipophilicity, metabolic stability, pKa, and binding affinity of the parent molecule.[1][2][3] Consequently, fluorination has become a crucial strategy in medicinal chemistry to optimize drug candidates, enhancing their efficacy and pharmacokinetic profiles.[1][2][3] This guide will delve into the practical aspects of working with PFACs, providing researchers with the necessary information to harness their potential in the laboratory.

Synthesis of Polyfluorinated Aromatic Compounds

The synthesis of polyfluorinated aromatic compounds can be broadly categorized into two main approaches: direct fluorination or fluorination of precursors, and the use of polyfluorinated building blocks in coupling reactions. This section details key experimental protocols for common and effective synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient polyfluoroarenes. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 10-(Perfluorophenyl)phenothiazine

This protocol describes the p-selective substitution of a polyfluoroarene with phenothiazine.[4][5]

  • Materials: Phenothiazine, octafluorotoluene, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a screw-capped test tube, combine phenothiazine (1.0 mmol) and K₂CO₃ (2.0 mmol).

    • Dry the mixture under vacuum for 1 hour.

    • Backfill the tube with nitrogen gas.

    • Add DMF (5.0 mL) and octafluorotoluene (1.2 mmol).

    • Stir the reaction mixture at 60 °C for 24 hours.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 96%[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds and have been successfully applied to polyfluorinated aromatic substrates.

The Suzuki-Miyaura coupling enables the formation of biaryl compounds from the reaction of an aryl halide with an arylboronic acid. The use of polyfluorinated aryl halides can be challenging due to the strength of the C-F bond, often requiring specialized catalysts and conditions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid [6]

  • Materials: 4-Fluorobenzoic acid, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), ligand (e.g., SPhos), base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane and water).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 4-fluorobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 mmol).

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][7]

Experimental Protocol: Sonogashira Coupling of a Polyfluorinated Aryl Bromide [8]

  • Materials: Polyfluorinated aryl bromide, terminal alkyne, Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), diisopropylamine (base and solvent), and tetrahydrofuran (THF, co-solvent).

  • Procedure:

    • To a solution of the polyfluorinated aryl bromide (1.0 eq) in THF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) at room temperature.

    • Stir the reaction for 3 hours.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

    • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the product by flash column chromatography on silica gel.

Physicochemical and Biological Properties of Polyfluorinated Aromatic Compounds

The introduction of fluorine atoms onto an aromatic ring significantly influences a molecule's properties. The following tables summarize key quantitative data for a selection of polyfluorinated aromatic compounds.

Table 1: Physicochemical Properties of Selected Polyfluorinated Aromatic Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility (mg/L)logPReference(s)
Hexafluorobenzene186.065.380.3332.56[4]
Pentafluorobenzene168.06-47.5851592.33[4]
1,2,4,5-Tetrafluorobenzene150.074902502.1[4]
1-Bromo-2,4,6-trifluorobenzene210.991.5143-2.8[4]
Octafluoronaphthalene272.0987-88209-4.3[4]
Perfluorobiphenyl334.168-70206-5.8[4]

Table 2: Biological Activity of Selected Polyfluorinated Aromatic Compounds

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (µM)Reference(s)
Fluorinated Chalcone (Compound 7)¹5-LipoxygenaseCell-based0.8[9]
Fluorinated Chalcone (Compound 7)¹Human Cancer Cell Line PanelCytotoxicityGI₅₀: 38 (MDA-MB-231)[4][9]
GCG-2”F,5”OMe (Fluorinated Polyphenol)DYRK1A KinaseEnzymatic0.073[5]
13f (Aromatic Sulfonamide)EGFR Tyrosine KinaseEnzymatic0.022[10]
Perfluorooctanoic acid (PFOA)PPARαTransactivation13.9[1][11]
Perfluorooctane sulfonate (PFOS)PPARαTransactivation2.5[1][11]

¹ 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone

Key Applications in Research and Drug Development

Polyfluorinated aromatic compounds are integral to various research areas, most notably in the development of new therapeutic agents and advanced materials.

Medicinal Chemistry and Drug Development

In drug design, fluorine substitution is a well-established strategy to enhance a compound's pharmacological profile. Key benefits include:

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at specific positions, increasing the drug's half-life.[12][13]

  • Binding Affinity: Fluorine's unique electronic properties can lead to favorable interactions with protein targets, thereby increasing binding affinity and potency.[14]

  • Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its ability to cross cell membranes.[12]

A prominent example is the use of polyfluorinated aromatic moieties in the design of kinase inhibitors . Many kinase inhibitors feature aromatic rings that interact with the ATP-binding pocket of the enzyme. Fluorination of these rings can fine-tune the inhibitor's selectivity and potency.[15][16]

Materials Science

The unique electronic and physical properties of polyfluorinated aromatic compounds make them valuable components in the design of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with enhanced thermal and chemical stability.[17]

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following sections provide examples using the DOT language for Graphviz.

Signaling Pathway: Inhibition of EGFR by a Polyfluorinated Aromatic Compound

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[18][19][20] Small molecule inhibitors, many of which contain polyfluorinated aromatic scaffolds, can block this pathway.

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Polyfluorinated Aromatic Inhibitor Inhibitor->EGFR Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis A Prepare serial dilutions of polyfluorinated test compound C Incubate kinase with test compound A->C B Prepare kinase, substrate, and ATP solution D Initiate reaction by adding ATP and substrate B->D C->D E Allow reaction to proceed for a defined time D->E F Stop reaction and detect signal (e.g., luminescence, fluorescence) E->F G Plot signal vs. compound concentration F->G H Calculate IC50 value G->H

References

Ethyl 2,3,4,5-tetrafluorobenzoate safety data sheet (SDS) information.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Ethyl 2,3,4,5-tetrafluorobenzoate (CAS No. 122894-73-9). The information presented herein is compiled from publicly available data for the compound and its structural analogs, intended to inform safe handling, storage, and emergency procedures. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, data from closely related compounds, such as tetrafluorobenzoic acid and other ethyl benzoate derivatives, have been utilized to infer potential hazards and safety precautions. All data derived from analogous compounds should be interpreted with caution.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆F₄O₂Chem-Impex[1]
Molecular Weight 222.14 g/mol Chem-Impex[1]
Appearance Colorless to almost colorless clear liquidChem-Impex[1]
Boiling Point 88 °C at 13 mmHgChem-Impex[1]
Density 1.39 g/cm³Chem-Impex[1]
Refractive Index n20/D 1.44Chem-Impex[1]
Purity ≥ 98% (GC)Chem-Impex[1]
CAS Number 122894-73-9Chem-Impex[1]

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally similar compounds like 2,3,4,5-Tetrafluorobenzoic acid, this compound is anticipated to pose the following hazards.[2]

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

GHS_Hazard_Flow cluster_hazards Potential Hazards cluster_ppe Recommended Personal Protective Equipment H315 H315: Causes skin irritation Gloves Protective Gloves H315->Gloves to prevent H319 H319: Causes serious eye irritation Goggles Safety Goggles H319->Goggles to prevent H335 H335: May cause respiratory irritation Respirator Respiratory Protection H335->Respirator to prevent

GHS Hazard and PPE Correlation

First-Aid Measures

In the event of exposure to this compound, the following first-aid protocols, derived from data for analogous compounds, should be implemented.[3]

Table 3: First-Aid Measures

Exposure RouteProtocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Fire-Fighting Measures

While specific fire hazard data for this compound is unavailable, general procedures for combustible liquids should be followed.

Table 4: Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical Emits toxic fumes under fire conditions.
Special Protective Equipment for Firefighters Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Table 5: Handling and Storage Guidelines

GuidelineDescription
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[3]
Storage Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place.[3] Store at room temperature.[1]

The following workflow outlines the recommended procedure for handling this chemical in a laboratory setting.

Handling_Workflow Start Start Handling Procedure Assess_Risks Assess Risks and Hazards Start->Assess_Risks Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Use_Ventilation Work in a Ventilated Area (Fume Hood) Don_PPE->Use_Ventilation Handle_Chemical Handle this compound Use_Ventilation->Handle_Chemical Clean_Up Clean Work Area and Dispose of Waste Properly Handle_Chemical->Clean_Up Doff_PPE Doff PPE Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Laboratory Handling Workflow

Toxicological Information

Potential Health Effects:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[2]

  • Chronic Effects: No information is available on the long-term health effects of exposure.

Experimental Protocols

Detailed experimental protocols involving this compound are not provided in safety data sheets. Researchers should develop specific standard operating procedures (SOPs) for their intended use of this chemical, incorporating the safety information provided in this guide. These SOPs should include detailed steps for handling, spill cleanup, and waste disposal, tailored to the specific experimental context.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). The information has been compiled from various sources and inferred from data on structurally similar compounds. Users should always consult the most current SDS for any chemical before use and conduct their own risk assessment. The creators of this document assume no liability for any damages resulting from the use of this information.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 2,3,4,5-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl and ethyl esters of 2,3,4,5-tetrafluorobenzoic acid, a key intermediate in the development of pharmaceuticals and advanced materials. Two primary synthetic routes are presented: a direct Fischer-Speier esterification and a two-step protocol involving the formation of an acyl chloride intermediate.

Introduction

2,3,4,5-Tetrafluorobenzoic acid and its esters are valuable building blocks in medicinal chemistry and materials science. The presence of the tetrafluorinated phenyl ring can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and unique electronic characteristics to target molecules. This application note outlines and compares two common and effective methods for the esterification of 2,3,4,5-tetrafluorobenzoic acid, providing researchers with the necessary information to select the most suitable protocol for their specific needs.

Data Presentation

The following table summarizes the quantitative data associated with the different methods for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, the intermediate for the two-step esterification protocol. Yields for the subsequent esterification of the acyl chloride are typically high (often >90%). While specific yield data for the direct Fischer-Speier esterification of 2,3,4,5-tetrafluorobenzoic acid is not extensively reported in the literature, expected yields are high based on similar reactions with other benzoic acids.

MethodReagentCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Acyl Chloride FormationThionyl ChlorideDMF (catalytic)Neat90-951.5~95
Acyl Chloride FormationOxalyl ChlorideDMF (catalytic)DichloromethaneRoom TemperatureOvernightHigh (not specified)
Acyl Chloride FormationTriphosgeneDMF (5 mol%)1,2-Dichloroethane80495.1
Fischer-Speier EsterificationMethanol/EthanolConc. H₂SO₄Alcohol (excess)Reflux4-12>90 (expected)

Experimental Protocols

Two primary protocols are presented for the esterification of 2,3,4,5-tetrafluorobenzoic acid. Protocol A describes a direct Fischer-Speier esterification, a classic and straightforward method. Protocol B outlines a two-step approach via an acyl chloride intermediate, which is often faster and may be suitable for more sensitive substrates.

Protocol A: Direct Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Anhydrous Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents of methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate or diethyl ether and wash with water.

    • Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol B: Two-Step Esterification via Acyl Chloride

This protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with the alcohol.

Part 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) (if using oxalyl chloride)

  • Toluene

Procedure using Thionyl Chloride:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and an excess of thionyl chloride (can be used as solvent).

  • Catalyst Addition: Add a catalytic amount of DMF (a few drops).

  • Reaction: Heat the mixture at 90-95°C for approximately 1.5 hours.[2]

  • Work-up: Remove the excess thionyl chloride by distillation, first at atmospheric pressure and then under vacuum. The crude 2,3,4,5-tetrafluorobenzoyl chloride can be purified by distillation under reduced pressure.

Procedure using Oxalyl Chloride:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Add oxalyl chloride (1.1 equivalents) to the solution, followed by a catalytic amount of dry DMF (a few drops). A vigorous reaction will be observed.[3]

  • Reaction: Stir the mixture at room temperature overnight.[2]

  • Work-up: Concentrate the mixture to an oil. The crude product can be taken up in toluene and re-concentrated to remove volatile impurities before being used in the next step.[2]

Part 2: Esterification of 2,3,4,5-Tetrafluorobenzoyl Chloride

Materials:

  • 2,3,4,5-Tetrafluorobenzoyl chloride (from Part 1)

  • Anhydrous Methanol or Ethanol

  • Anhydrous Pyridine or Triethylamine (optional, as a base)

  • Anhydrous Diethyl ether or Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Alcohol Addition: Cool the solution in an ice bath and add the desired anhydrous alcohol (1.0-1.2 equivalents) dropwise. An optional base like pyridine or triethylamine (1.1 equivalents) can be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If a base was used, filter off the resulting ammonium salt.

    • Wash the organic solution with dilute HCl (if a base was used), followed by saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the ester by distillation under reduced pressure or column chromatography.

Mandatory Visualization

Fischer_Esterification_Workflow A Dissolve 2,3,4,5-Tetrafluorobenzoic Acid in excess Alcohol B Add catalytic conc. H₂SO₄ A->B C Reflux (4-12 h) B->C D Work-up: - Evaporate excess alcohol - Dilute with Et₂O/EtOAc - Wash with H₂O, NaHCO₃, Brine C->D E Dry over Na₂SO₄/ MgSO₄ and concentrate D->E F Purify by distillation or chromatography E->F G Final Product: Methyl/Ethyl 2,3,4,5-Tetrafluorobenzoate F->G

Caption: Workflow for Fischer-Speier Esterification.

Two_Step_Esterification_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A1 2,3,4,5-Tetrafluorobenzoic Acid B1 React with SOCl₂ or (COCl)₂ with catalytic DMF A1->B1 C1 Purify by distillation (remove excess reagent) B1->C1 D1 2,3,4,5-Tetrafluorobenzoyl Chloride C1->D1 A2 Dissolve Acyl Chloride in anhydrous solvent D1->A2 Intermediate B2 Add anhydrous Alcohol (and optional base) A2->B2 C2 Stir at RT (1-3 h) B2->C2 D2 Work-up and Purification C2->D2 E2 Final Ester Product D2->E2

Caption: Workflow for the Two-Step Esterification.

References

Applications of Ethyl 2,3,4,5-tetrafluorobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,5-tetrafluorobenzoate is a key fluorinated building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules.[1] The presence of the tetrafluorophenyl moiety imparts unique physicochemical properties to the final compounds, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve their pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluoroquinolone antibiotics, a major class of antibacterial agents.

Application 1: Synthesis of Fluoroquinolone Antibiotics

This compound serves as a crucial starting material for the synthesis of the core quinolone ring structure found in many potent fluoroquinolone antibiotics. The tetrafluorobenzoyl moiety is a precursor to the quinolone core, which is essential for the antibacterial activity of these drugs.

Key Intermediate: Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate

A pivotal step in the synthesis of many fluoroquinolones is the preparation of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate. This intermediate is then further elaborated to construct the bicyclic quinolone system.

Experimental Protocol: Synthesis of Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate [2][3]

This protocol describes the synthesis of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate from diethyl malonate and 2,3,4,5-tetrafluorobenzoyl chloride.

Materials:

  • Diethyl malonate

  • Potassium hydroxide

  • Absolute ethanol

  • 2,3,4,5-tetrafluorobenzoyl chloride

  • Magnesium chloride

  • Triethylamine

  • Dichloromethane

  • 13% Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • Preparation of Potassium Ethyl Malonate: React diethyl malonate with potassium hydroxide in absolute ethanol to produce potassium ethyl malonate.

  • Reaction Setup: In a 500 mL four-neck round bottom flask, add 23.8 g (0.14 mol) of monoethyl malonate potassium salt and 142.8 g of dichloromethane. Stir the mixture and cool the solution to 0°C.

  • Addition of Reagents: Add 35.4 g (0.35 mol) of triethylamine and 6 g (0.168 mol) of anhydrous magnesium chloride to the cooled solution.

  • Addition of Acyl Chloride: Add 21.2 g (0.1 mol) of 2,3,4,5-tetrafluorobenzoyl chloride dropwise over approximately 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, raise the temperature to 20°C and continue stirring for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, separate the organic phase and wash it twice with 50 mL of 13% hydrochloric acid, followed by two washes with 50 mL of water.

  • Isolation and Purification: Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure. Dissolve the residue in 20 g of petroleum ether and cool to 0°C to precipitate the product as a white flaky solid.

  • Final Product: Filter the solid to obtain the final product, ethyl (2,3,4,5-tetrafluorobenzoyl)acetate.

Quantitative Data:

Intermediate/ProductStarting MaterialReagentsSolventReaction TimeYield
Potassium Ethyl MalonateDiethyl malonateKOHAbsolute Ethanol--
Ethyl (2,3,4,5-tetrafluorobenzoyl)acetateMonoethyl malonate potassium salt, 2,3,4,5-tetrafluorobenzoyl chlorideMgCl₂, TriethylamineDichloromethane15 hoursNot Specified
General Workflow for Fluoroquinolone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a fluoroquinolone antibiotic, starting from the key intermediate derived from this compound.

G A This compound B 2,3,4,5-Tetrafluorobenzoyl Chloride A->B Chlorination C Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate B->C Claisen Condensation D Condensation with Triethyl Orthoformate C->D E Reaction with a Primary Amine (e.g., Cyclopropylamine) D->E F Cyclization to form Quinolone Core E->F G Nucleophilic Substitution with Piperazine F->G H Fluoroquinolone Antibiotic G->H

Caption: Generalized synthetic workflow for fluoroquinolone antibiotics.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics.

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Relaxation of supercoiled DNA TopoIV Topoisomerase IV DNA->TopoIV Decatenation of daughter chromosomes Replication DNA Replication & Transcription Gyrase->Replication CellDeath Cell Death Gyrase->CellDeath Formation of drug-enzyme-DNA complex leading to double-strand breaks TopoIV->Replication TopoIV->CellDeath Formation of drug-enzyme-DNA complex leading to double-strand breaks FQ Fluoroquinolone FQ->Gyrase Inhibition FQ->TopoIV Inhibition

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics. Its application allows for the efficient construction of the core quinolone scaffold, leading to the development of potent antibacterial agents. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals working in this area. Further exploration of derivatives from this starting material holds promise for the discovery of new therapeutic agents with improved properties.

References

Application Notes: Ethyl 2,3,4,5-tetrafluorobenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,5-tetrafluorobenzoate is a highly versatile fluorinated building block crucial in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of four fluorine atoms on the aromatic ring significantly influences the molecule's reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a key component in condensation reactions. Its unique electronic properties facilitate the introduction of fluorine atoms and fluorinated moieties into target molecules, which can enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] These attributes make this compound a valuable precursor for the synthesis of novel therapeutic agents, including fluoroquinolone antibiotics.

Key Applications

Two primary applications of this compound in organic synthesis are highlighted:

  • Claisen Condensation for the Synthesis of β-Ketoesters: This reaction is fundamental for the construction of the quinolone core, a key structural motif in a large class of antibacterial agents. The reaction involves the condensation of this compound with an ester, such as ethyl acetate, in the presence of a strong base to yield a β-ketoester. This intermediate is then cyclized to form the quinolone ring system.

  • Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack. This allows for the displacement of a fluoride ion (typically at the para position) by a variety of nucleophiles, most notably amines. This reaction is pivotal in the synthesis of many pharmaceuticals, where the introduction of a nitrogen-containing heterocycle, such as piperazine, is often a key step in modulating the biological activity of the final compound.

Data Presentation

The following tables summarize quantitative data for representative reactions using polyfluorinated benzoates as building blocks.

Table 1: Nucleophilic Aromatic Substitution on Polyfluorinated Benzoates

EntryReactant 1NucleophileProductYield (%)Reference
1Methyl pentafluorobenzoatePhenothiazine10-(Pentafluorophenyl)phenothiazine69[3]

Note: This table provides an example of a nucleophilic aromatic substitution on a closely related polyfluorinated benzoate. The yield is indicative of the efficiency of such reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate via Claisen Condensation

This protocol describes the Claisen condensation of this compound with ethyl acetate to form a key β-ketoester intermediate for quinolone synthesis.

Materials:

  • This compound

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add a mixture of this compound (1.0 equivalent) and ethyl acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution of this compound with Piperazine

This protocol details the nucleophilic aromatic substitution reaction between this compound and piperazine, a common reaction in the synthesis of fluoroquinolone antibiotics.

Materials:

  • This compound

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), piperazine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 80-100 °C with stirring for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, primarily Ethyl 2,3,5-trifluoro-4-(piperazin-1-yl)benzoate, can be purified by column chromatography on silica gel.

Visualizations

Claisen_Condensation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A This compound E Reflux A->E B Ethyl Acetate B->E C Sodium Ethoxide C->E D Ethanol (Solvent) D->E F Work-up & Acidification E->F G Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate F->G

Caption: Workflow for Claisen Condensation.

SNAr_Pathway Reactants This compound + Piperazine Heating Heating (80-100 °C) Reactants->Heating Reagents K2CO3 (Base) DMF (Solvent) Reagents->Heating Intermediate Meisenheimer Complex (Transition State) Heating->Intermediate Nucleophilic Attack Product Ethyl 2,3,5-trifluoro-4-(piperazin-1-yl)benzoate Intermediate->Product Fluoride Elimination Workup Aqueous Work-up & Purification Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: Nucleophilic Aromatic Substitution Pathway.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,5-tetrafluorobenzoate is a versatile fluorinated building block utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3][4] This reactivity allows for the regioselective introduction of a variety of functional groups, making it a key intermediate in the synthesis of bioactive compounds, most notably fluoroquinolone antibiotics.[5][6][7]

The SNAr reaction on polyfluoroarenes typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4][8] The presence of multiple fluorine atoms provides several potential sites for substitution; however, the substitution pattern is often directed by the electronic and steric nature of both the substrate and the incoming nucleophile. For this compound, the para-position to the electron-withdrawing ester group is generally the most activated site for nucleophilic attack.

These application notes provide a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction on this compound using an amine nucleophile.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic substitution of an amine with this compound. The data is compiled based on typical yields and reaction times for similar SNAr reactions reported in the literature.

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1PiperidineDMSOK₂CO₃801285
2MorpholineDMFEt₃N100892
3AnilineAcetonitrileNaHCO₃Reflux2478
4N-MethylpiperazineNMPK₂CO₃901088

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol details the reaction of this compound with a generic secondary amine (e.g., piperidine) to yield the corresponding 4-amino-2,3,5-trifluorobenzoate derivative.

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

  • While stirring, add the amine nucleophile (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - this compound - Amine - Base (K₂CO₃) - Solvent (DMSO) start->reagents reaction Heat Reaction Mixture (80-100 °C) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Notes and Protocols for the Derivatization of Ethyl 2,3,4,5-tetrafluorobenzoate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of Ethyl 2,3,4,5-tetrafluorobenzoate, a key starting material in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). The primary focus is on the synthesis of fluoroquinolone antibiotics, exemplified by the preparation of Lomefloxacin.

The tetrafluorinated benzene ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr), making it a versatile precursor for building complex heterocyclic systems. The fluorine atoms can significantly enhance the pharmacological properties of the final API, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1][2]

Synthetic Pathway Overview: From this compound to Lomefloxacin

The overall synthetic strategy involves a three-stage process:

  • Formation of a β-keto ester: A Claisen condensation or a related reaction to introduce a 3-oxopropanoate side chain to the tetrafluorobenzoyl moiety.

  • Quinolone ring formation: A cyclization reaction, typically a variation of the Gould-Jacobs reaction, to construct the core quinolone scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the characteristic piperazine side chain at the C-7 position of the quinolone ring.

Synthetic_Pathway_Lomefloxacin start This compound intermediate1 Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate start->intermediate1 Claisen Condensation intermediate2 Ethyl 6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate1->intermediate2 Gould-Jacobs Reaction & Halogenation final_product Lomefloxacin intermediate2->final_product SNAr with 2-methylpiperazine

Caption: Synthetic pathway from this compound to Lomefloxacin.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate

This crucial β-keto ester intermediate is synthesized via a Claisen-type condensation. While direct condensation of ethyl acetate with this compound can be challenging, a more reliable method involves the reaction of the corresponding acid chloride with the potassium salt of monoethyl malonate.[3] For the purpose of this protocol starting from the ethyl ester, a preliminary hydrolysis and chlorination step is included.

Part A: Hydrolysis of this compound and Conversion to Acid Chloride

  • Hydrolysis: this compound (1 eq.) is refluxed with an excess of a strong base (e.g., 2 M NaOH) in a mixture of water and a co-solvent like ethanol until the reaction is complete (monitored by TLC). After cooling, the solution is acidified with concentrated HCl to precipitate 2,3,4,5-tetrafluorobenzoic acid, which is then filtered, washed with cold water, and dried.

  • Chlorination: 2,3,4,5-tetrafluorobenzoic acid (1 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) or treated with triphosgene in the presence of a catalytic amount of DMF until the acid is fully converted to 2,3,4,5-tetrafluorobenzoyl chloride.[4] The excess SOCl₂ is removed by distillation, and the crude acid chloride is used directly in the next step.

Part B: Claisen Condensation to form Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate [1][3]

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, prepare a suspension of potassium ethyl malonate (1.4 eq.) and anhydrous magnesium chloride (1.1 eq.) in a suitable solvent like acetonitrile.

  • Cool the mixture to 0 °C and add triethylamine (2.3 eq.).

  • Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1 eq.) in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up involves quenching with dilute HCl, extraction with an organic solvent (e.g., dichloromethane), washing the organic phase with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The crude product can be purified by crystallization from a solvent like petroleum ether.

Reactant Molar Eq. Purity Source
2,3,4,5-Tetrafluorobenzoyl chloride1>98%Commercial/Synthesized
Potassium ethyl malonate1.4>95%Commercial/Synthesized
Anhydrous Magnesium Chloride1.1>98%Commercial
Triethylamine2.3>99%Commercial
Acetonitrile-AnhydrousCommercial

Table 1: Reactants for the synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate.

Product Expected Yield Appearance Analytical Data
Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate70-85%White to off-white solidConsistent with structure by ¹H NMR, ¹⁹F NMR, and MS

Table 2: Expected outcome for the synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate.

Stage 2: Synthesis of the Quinolone Core

The quinolone ring system is constructed using a Gould-Jacobs reaction or a similar cyclization strategy.

Protocol: Gould-Jacobs Reaction [5][6][7]

  • A mixture of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate (1 eq.), triethyl orthoformate (1.5 eq.), and acetic anhydride (4.5 eq.) is heated at approximately 130 °C for 4 hours.[8]

  • The volatile components are removed under reduced pressure to yield the crude enol ether intermediate.

  • The intermediate is dissolved in a suitable solvent (e.g., ethanol), and an equimolar amount of the desired amine (for Lomefloxacin synthesis, this would be a precursor to the N-ethyl group, such as ethylamine) is added. The mixture is stirred at room temperature until the reaction is complete.

  • The solvent is evaporated, and the resulting enamine is cyclized by heating in a high-boiling point solvent (e.g., Dowtherm A) at around 250 °C.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude quinolone product.

  • The crude product is filtered, washed, and can be purified by recrystallization.

  • A subsequent halogenation step (e.g., with a chlorinating agent like POCl₃) may be necessary to introduce a leaving group at the 7-position for the final SNAr reaction.

Gould_Jacobs_Reaction start Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate intermediate1 Enol Ether Intermediate start->intermediate1 + Triethyl orthoformate intermediate2 Enamine intermediate1->intermediate2 + Ethylamine final_product Ethyl 6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate2->final_product Thermal Cyclization & Halogenation

Caption: Workflow for the Gould-Jacobs reaction to form the quinolone core.

Reactant Molar Eq. Purity Source
Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate1>95%Synthesized
Triethyl orthoformate1.5>98%Commercial
Acetic anhydride4.5>98%Commercial
Ethylamine1>98%Commercial
Dowtherm A--Commercial

Table 3: Reactants for the Gould-Jacobs reaction.

Product Expected Yield Appearance Analytical Data
Ethyl 6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate40-60% (over several steps)Pale yellow solidConsistent with structure by ¹H NMR, ¹⁹F NMR, and MS

Table 4: Expected outcome for the Gould-Jacobs reaction.

Stage 3: Nucleophilic Aromatic Substitution (SNAr) for Lomefloxacin Synthesis

The final step involves the displacement of the halogen at the C-7 position of the quinolone core with 2-methylpiperazine.

Protocol: SNAr Reaction [9]

  • In a round-bottom flask, dissolve the ethyl 6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Add 2-methylpiperazine (1.1-1.5 eq.) and a base like potassium carbonate or triethylamine (1.5-2.0 eq.).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ethyl ester of Lomefloxacin can be purified by column chromatography.

  • The final step is the hydrolysis of the ethyl ester to the carboxylic acid (Lomefloxacin) using standard acidic or basic conditions.[10]

Reactant Molar Eq. Purity Source
Ethyl 6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate1>95%Synthesized
2-Methylpiperazine1.2>98%Commercial
Potassium Carbonate1.5>99%Commercial
Acetonitrile-AnhydrousCommercial

Table 5: Reactants for the SNAr reaction.

Product Expected Yield Appearance Analytical Data
Lomefloxacin70-90%White to pale yellow solidConsistent with structure by ¹H NMR, ¹⁹F NMR, MS, and comparison to reference standards

Table 6: Expected outcome for the SNAr reaction and final hydrolysis.

SNAr_Reaction start Ethyl 6,8-difluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate Ethyl Ester of Lomefloxacin start->intermediate SNAr reagent 2-Methylpiperazine reagent->intermediate final_product Lomefloxacin intermediate->final_product Hydrolysis

Caption: Final steps in the synthesis of Lomefloxacin via SNAr and hydrolysis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Highly fluorinated compounds and their reagents can be corrosive and toxic. Handle with care.

  • High-temperature reactions require appropriate shielding and temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Ethyl 2,3,4,5-tetrafluorobenzoate: Application Notes for Use as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ethyl 2,3,4,5-tetrafluorobenzoate as an analytical standard in chromatographic applications. This information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing and validating analytical methods.

Introduction

This compound is a fluorinated aromatic compound with high stability and distinct chromatographic behavior, making it a suitable reference standard in various analytical applications.[1][2] Its primary applications in chromatography include its use as an internal standard for quantitative analysis and as a reference marker for method development and validation. The fluorine atoms in its structure provide a unique mass spectrometric signature, enhancing its utility in mass spectrometry-based detection methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValue
Synonyms 2,3,4,5-Tetrafluorobenzoic acid ethyl ester[1]
CAS Number 122894-73-9[1]
Molecular Formula C₉H₆F₄O₂[1]
Molecular Weight 222.14 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Purity ≥ 98% (GC)[1][3][4]
Boiling Point 88 °C at 13 mmHg[1]
Density 1.39 g/mL[1]
Refractive Index n20/D 1.44[1]
Storage Store at room temperature in a dry, sealed container[3]

Experimental Protocols

The following protocols provide a starting point for the use of this compound as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Method optimization may be required for specific applications and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is well-suited for GC-MS analysis due to its volatility and thermal stability.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (this compound in Ethyl Acetate) Spiking Spike Sample with Internal Standard Standard_Prep->Spiking Sample_Prep Prepare Sample (e.g., extraction, dilution) Sample_Prep->Spiking Injection Inject 1 µL into GC Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC-MS.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Temperature Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-350
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.

  • Perform serial dilutions to prepare working standard solutions at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation:

The sample preparation method will be dependent on the matrix. A generic liquid-liquid extraction is described below.

  • To 1 mL of the sample, add 10 µL of the internal standard working solution.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean vial for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the separation and analysis of a wide range of compounds. This compound can be analyzed by HPLC with UV detection, typically on a reversed-phase column.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (this compound in Acetonitrile) Spiking Spike Sample with Internal Standard Standard_Prep->Spiking Sample_Prep Prepare Sample (e.g., filtration, dilution) Sample_Prep->Spiking Injection Inject 10 µL into HPLC Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard in HPLC-UV.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions with the mobile phase to prepare working standard solutions at concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Add the internal standard to the diluted sample.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification

The quantification of an analyte using an internal standard is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Logical Relationship for Quantification

Quantification_Logic cluster_inputs Input Data cluster_calculation Calculation Analyte_Area Analyte Peak Area Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Area->Response_Ratio IS_Area Internal Standard Peak Area IS_Area->Response_Ratio IS_Conc Internal Standard Concentration Analyte_Conc Calculate Analyte Concentration IS_Conc->Analyte_Conc Calibration_Curve Calibration Curve Concentration_Ratio Determine Concentration Ratio from Calibration Curve Calibration_Curve->Concentration_Ratio Response_Ratio->Concentration_Ratio Concentration_Ratio->Analyte_Conc

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of Ethyl 2,3,4,5-tetrafluorobenzoate synthesis. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid and an alternative route involving the corresponding acyl chloride.

Low or No Product Yield

Question: My Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Inefficient Water Removal: The presence of water, a byproduct, shifts the equilibrium back towards the reactants.[1]Employ a Dean-Stark apparatus during reflux to continuously remove water. Alternatively, add a drying agent like molecular sieves to the reaction mixture. Using a large excess of ethanol (e.g., 10-fold or more) can also drive the reaction forward.[2]Increased conversion of the carboxylic acid to the ester.
Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium or the temperature might be too low for an efficient reaction rate.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. Typical reaction times for Fischer esterification can range from 1 to 10 hours at temperatures between 60-110°C.[1]Drive the reaction to completion and maximize product formation.
Inactive or Inappropriate Amount of Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or used in an incorrect quantity.Ensure the acid catalyst is fresh. The typical catalyst loading is a small, catalytic amount. Too much acid can lead to side reactions, while too little will result in a slow reaction.[1]An optimized reaction rate, leading to higher yield in a reasonable timeframe.
Steric Hindrance: The fluorine atoms on the aromatic ring can cause minor steric hindrance, potentially slowing the reaction.While less likely to be the primary cause for low yield, if other factors are ruled out, consider an alternative, more reactive esterification method. This involves converting the carboxylic acid to its acid chloride first, followed by reaction with ethanol.[1]A more rapid and potentially higher-yielding reaction.
Formation of Impurities and Side Products

Question: I am observing significant impurities in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a common challenge in esterification reactions. The nature of these impurities often depends on the specific reagents and reaction conditions.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategy
Ether Formation Ethanol can undergo acid-catalyzed self-condensation to form diethyl ether, especially at high temperatures.Optimize the reaction temperature and use the minimum effective concentration of the acid catalyst to favor esterification.
Sulfonation of the Aromatic Ring If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the tetrafluorinated aromatic ring can occur.Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid. These are less prone to causing sulfonation.[1]
Incomplete Reaction Unreacted 2,3,4,5-tetrafluorobenzoic acid will be present as an impurity.As mentioned previously, drive the reaction to completion by removing water or using an excess of ethanol. Monitor the reaction by TLC to ensure all the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid?

A1: Strong Brønsted acids are commonly used as catalysts for Fischer esterification. These include:

  • Sulfuric acid (H₂SO₄): A common and effective catalyst.

  • p-Toluenesulfonic acid (p-TsOH): A milder alternative to sulfuric acid that is less likely to cause charring or sulfonation side reactions.[1]

  • Lewis acids: such as scandium(III) triflate can also be used.[3]

Q2: What is a typical work-up procedure for the synthesis of this compound?

A2: A standard aqueous work-up is typically employed to remove the excess alcohol, the acid catalyst, and any remaining carboxylic acid.

  • Quenching: After the reaction is complete, the mixture is cooled and poured into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), water, and finally with brine (saturated sodium chloride solution) to aid in drying.

  • Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Q3: How can I purify the final product, this compound?

A3: The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation) . This is because the ester has a relatively high boiling point at atmospheric pressure, and distillation at a lower pressure prevents decomposition. One source indicates a boiling point of 88 °C at 13 mmHg.

Q4: Are there alternative methods to Fischer esterification for synthesizing this compound?

A4: Yes, a common and often higher-yielding alternative is the acyl chloride route . This involves a two-step process:

  • Formation of the Acyl Chloride: 2,3,4,5-tetrafluorobenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene to form 2,3,4,5-tetrafluorobenzoyl chloride.

  • Esterification: The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ethyl ester. This reaction is typically faster and not reversible, often leading to higher yields.

Experimental Protocols

Protocol 1: Fischer Esterification of 2,3,4,5-tetrafluorobenzoic acid

This is a general procedure that should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if used), combine 2,3,4,5-tetrafluorobenzoic acid (1.0 eq), absolute ethanol (5-10 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heating: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of ethanol.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol is based on a literature procedure for the formation of the acyl chloride.

  • Acyl Chloride Formation: In a fume hood, cautiously add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to 2,3,4,5-tetrafluorobenzoic acid (1.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture gently under reflux until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Esterification: In a separate flask, dissolve ethanol (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane) and add a non-nucleophilic base like pyridine (1.1 eq). Cool the solution in an ice bath.

  • Addition of Acyl Chloride: Slowly add the crude 2,3,4,5-tetrafluorobenzoyl chloride to the ethanol solution.

  • Reaction and Work-up: Allow the reaction to stir and warm to room temperature. Monitor by TLC. Upon completion, wash the reaction mixture with dilute hydrochloric acid (to remove pyridine), followed by water and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting ester by vacuum distillation.

Data Presentation

Table 1: Comparison of Esterification Methods

Parameter Fischer Esterification Acyl Chloride Route
Starting Materials 2,3,4,5-tetrafluorobenzoic acid, Ethanol2,3,4,5-tetrafluorobenzoic acid, Chlorinating Agent, Ethanol
Catalyst Strong Acid (H₂SO₄, p-TsOH)Base (Pyridine, Triethylamine) for the second step
Reaction Conditions Reversible, requires heat and removal of waterGenerally irreversible and faster
Typical Yields Moderate to good (can be improved by optimizing conditions)Often high
Key Challenges Equilibrium limitations, potential for side reactions at high temperaturesHandling of corrosive and moisture-sensitive reagents (e.g., SOCl₂)

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 2,3,4,5-Tetrafluorobenzoic Acid Reflux Heat to Reflux Acid->Reflux Alcohol Ethanol (Excess) Alcohol->Reflux Catalyst H₂SO₄ or p-TsOH Catalyst->Reflux Water_Removal Remove H₂O (Dean-Stark) Reflux->Water_Removal Quench Quench with NaHCO₃ Water_Removal->Quench Extract Extract with Et₂O Quench->Extract Wash Wash (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product This compound Distill->Product

Caption: Experimental workflow for Fischer Esterification.

Troubleshooting_Low_Yield Start Low Yield of Ester Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are reaction time and temperature optimal? A1_Yes->Q2 Sol1 Use Dean-Stark trap or excess alcohol A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the catalyst active and in the correct amount? A2_Yes->Q3 Sol2 Increase reaction time/temperature and monitor by TLC A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Consider_Alternative Consider alternative synthesis (e.g., acyl chloride route) A3_Yes->Consider_Alternative Sol3 Use fresh catalyst and optimize loading A3_No->Sol3

Caption: Troubleshooting decision tree for low reaction yield.

References

Common side reactions in the synthesis of fluorinated esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the synthesis of fluorinated esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating fluorine into ester molecules?

A: Incorporating fluorine atoms into ester molecules can significantly alter their physicochemical properties. Due to fluorine's high electronegativity, it can impact the bioavailability of drug substances by affecting polarity, acidity, basicity, protein binding affinity, and lipophilicity.[1] Fluorinated moieties are also valuable due to the sensitive NMR detectability of the 19F nucleus.[2] Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic soft spots and reduce metabolic clearance.[1][3]

Q2: What are the general challenges encountered in the synthesis of fluorinated esters?

A: The synthesis of fluorinated esters presents several challenges. Carbon-fluorine bond formation can be difficult, often requiring specialized reagents and catalysts.[1][4] Many common fluorinating agents are aggressive, toxic, or explosive, and may not be suitable for complex molecules with various functional groups.[1] Additionally, the presence of fluorine can influence the reactivity of the ester group, making it more susceptible to certain side reactions.[5] Finally, achieving stereoselective introduction of fluorine or fluoroalkyl groups is a significant challenge.[6]

Q3: How does the position and number of fluorine atoms affect the stability of the ester?

A: The stability of a fluorinated ester is highly dependent on its molecular structure. Increasing the number of fluorine atoms on the alcohol portion of the ester generally increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, including hydrolysis.[5] For example, the hydrolytic stability of C-terminal partially fluorinated ethyl esters of N-acetylproline decreases by up to two orders of magnitude as the number of fluorine atoms in the ester group increases.[7]

Troubleshooting Guide

Low or No Product Yield

Q4: My esterification reaction is resulting in a low yield or no product. What are the potential causes and solutions?

A: Low or no yield in the synthesis of fluorinated esters can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[8]

  • Equilibrium Issues: Esterification is often a reversible reaction, with water as a byproduct. The accumulation of water can drive the reaction backward, reducing the yield.

    • Solution: Employ methods to remove water as it forms. This can be achieved using a Dean-Stark apparatus, adding a drying agent like molecular sieves, or using a large excess of the alcohol reactant.[8]

  • Catalyst Problems: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in an incorrect amount.

    • Solution: Ensure the catalyst is fresh. Using too much acid can lead to side reactions, while too little will result in a slow reaction rate.[8]

  • Steric Hindrance: Bulky chemical groups near the reaction center can slow down the reaction rate.

    • Solution: If steric hindrance is suspected, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reacting it with the alcohol.[8]

Unexpected Byproducts

Q5: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A: The presence of unexpected byproducts often points to specific side reactions that compete with the desired esterification.

  • Hydrolysis: The most common side reaction is the hydrolysis of the ester back to the carboxylic acid and alcohol. This is especially prevalent during aqueous workup steps.[9] The rate of hydrolysis is significantly accelerated for esters with fluorine substitution.[10]

    • Solution: Minimize contact time with aqueous acidic or basic solutions during workup. Use cold solutions to slow the hydrolysis rate and work quickly.[9] Neutralize any acid catalyst with a weak base like sodium bicarbonate.[9]

  • Elimination Reactions: Elimination reactions can compete with nucleophilic substitution, leading to the formation of alkenes, particularly when using strong bases or with secondary and tertiary substrates.[11] The fluorine atom's high electronegativity can make the beta-hydrogen more acidic, favoring elimination, often through an E1cb mechanism.[11]

    • Solution: To favor substitution over elimination, avoid using strong, non-nucleophilic bases. If elimination is a major issue, consider alternative synthetic routes that do not involve conditions known to promote elimination.

  • Decomposition: Certain fluorinated compounds can be unstable in the presence of some metals, which can catalyze decomposition.[5] This can be a concern when using metal catalysts or metal reaction vessels.[5]

    • Solution: If metal-induced decomposition is suspected, screen alternative catalysts or consider using a glass-lined reactor.[5]

Quantitative Data Summary

Table 1: General Reaction Conditions for Esterification of 2-Fluorobenzoic Acid

ParameterValueReference
Reaction Time1 - 10 hours[8]
Temperature60 - 110 °C[8]

Table 2: Influence of Fluorine Substitution on Ester Hydrolysis Half-Life

Ester DerivativeHalf-Life at pH 11Reference
Trifluoroethyl ester6.4 ± 1.7 min[7]
Note: The hydrolysis rate increases by a factor of 3-4 for each additional fluorine atom.[7]

Experimental Protocols

General Protocol for Fischer Esterification of a Fluorinated Carboxylic Acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the fluorinated carboxylic acid (1.0 eq).

  • Add the desired alcohol (3-5 eq).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, ~2-3 mol%).

  • Heat the reaction mixture to reflux (typically 60-110°C) and monitor the progress by TLC.[8]

  • Once the reaction is complete (typically 1-10 hours), cool the mixture to room temperature.[8]

  • Proceed with an appropriate workup procedure to isolate and purify the fluorinated ester.

Workup Protocol to Minimize Ester Hydrolysis
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst.[9] Caution: CO₂ gas will evolve.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the ester.

  • Separate the organic layer.

  • Wash the organic layer with cold, saturated aqueous NaCl (brine) to help remove residual water.[9]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[9]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude fluorinated ester.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckCompletion Is the reaction complete? (Monitor by TLC/GC/LCMS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase time - Increase temperature - Check catalyst activity Incomplete->OptimizeConditions AnalyzeByproducts Analyze Byproducts (Identify unexpected peaks) Complete->AnalyzeByproducts Hydrolysis Hydrolysis Suspected (Carboxylic acid starting material present) AnalyzeByproducts->Hydrolysis Elimination Elimination Suspected (Alkene byproduct detected) AnalyzeByproducts->Elimination Decomposition Decomposition Suspected (Complex mixture, charring) AnalyzeByproducts->Decomposition ModifyWorkup Modify Workup: - Use cold solutions - Use weak base (NaHCO3) - Minimize contact time Hydrolysis->ModifyWorkup ModifyConditions Modify Reaction Conditions: - Use milder base - Lower temperature Elimination->ModifyConditions CheckCompatibility Check Reagent/Vessel Compatibility: - Screen catalysts - Use glass-lined reactor Decomposition->CheckCompatibility SideReactions cluster_reactants Reactants cluster_products Potential Products AlkylHalide Fluorinated Alkyl Halide (Substrate) Ester Desired Ester (Substitution Product) AlkylHalide->Ester SN2 / SN1 (Nucleophilic Attack) Alkene Side Product (Elimination Product) AlkylHalide->Alkene E2 / E1 (Proton Abstraction) BaseNuc Base / Nucleophile BaseNuc->Ester BaseNuc->Alkene Conditions Reaction Conditions (Base Strength, Temperature, Substrate Structure) Conditions->Ester Favors Substitution Conditions->Alkene Favors Elimination

References

Technical Support Center: Purification of Crude Ethyl 2,3,4,5-tetrafluorobenzoate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying crude Ethyl 2,3,4,5-tetrafluorobenzoate via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

A1: Key properties are summarized in the table below. The boiling point under vacuum is particularly important for a successful distillation.

Q2: What is the reported boiling point of this compound?

A2: The boiling point is 88 °C at a pressure of 13 mmHg.[1] Vacuum distillation is necessary because the boiling point at atmospheric pressure would be significantly higher, potentially leading to thermal degradation.

Q3: What purity level can be expected after a successful distillation?

A3: A purity of ≥ 98% as determined by Gas Chromatography (GC) is typically achievable.[1][2]

Q4: What are the likely impurities in my crude sample?

A4: While specific impurities depend on the synthetic route, common contaminants in crude esters can include:

  • Unreacted Starting Materials: Such as 2,3,4,5-tetrafluorobenzoic acid.

  • Solvents: Residual solvents from the reaction or workup steps.[3]

  • By-products: Formed during the esterification process.[4]

  • Degradation Products: If the crude material was exposed to excessive heat or incompatible conditions.[3]

Q5: What are the essential safety precautions for this procedure?

A5: When working with fluorinated compounds and performing vacuum distillation, the following safety measures are critical:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves, and chemical splash goggles.[5][6] A face shield is recommended when there is a significant risk of splashing.[5]

  • Ventilation: Perform the distillation in a well-ventilated area, preferably inside a fume hood, to prevent the buildup of any potentially hazardous vapors.[6][7]

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before starting, as vacuum can cause damaged glassware to implode.[6]

  • Controlled Heating: Use a heating mantle with a stirrer to ensure even and controlled heating, which helps prevent bumping and superheating.[8]

  • Cooling and Venting: Allow the apparatus to cool completely before slowly reintroducing air (or preferably an inert gas like nitrogen) to the system to prevent thermal shock and potential explosions in a hot system.[8]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆F₄O₂[1]
Molecular Weight 222.14 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 88 °C @ 13 mmHg[1]
Density 1.39 g/mL[1]
Purity (Post-Distillation) ≥ 98% (GC)[1]
Refractive Index n20/D 1.44[1]

Troubleshooting Guide

Problem: I am unable to reach the target vacuum pressure (e.g., 13 mmHg).

  • Possible Cause: There is a leak in the system.

  • Solution:

    • Check all connections: Ensure all glass joints, tubing, and seals are properly fitted and greased (if using ground glass joints).

    • Perform a "wiggle test": Gently move hoses and connections to see if the vacuum pressure changes, which can indicate a loose part.[9]

    • Inspect for damage: Check all glassware for cracks and tubing for perishing or holes.

    • Isolate components: Systematically isolate different parts of the vacuum setup to identify the source of the leak.[9] Start by connecting the gauge directly to the pump.

Problem: The distillation is very slow, or no product is distilling over at the expected temperature.

  • Possible Cause 1: The vacuum pressure is too high (not low enough).

  • Solution: Troubleshoot the vacuum system using the steps above. A higher pressure requires a higher temperature to achieve boiling.

  • Possible Cause 2: The heating temperature is too low.

  • Solution: Gradually and carefully increase the temperature of the heating mantle. Ensure the crude material is being stirred to promote even heating.

  • Possible Cause 3: A blockage in the condenser or distillation head.

  • Solution: Safely stop the distillation, allow the system to cool and return to atmospheric pressure, and inspect for any blockages.

Problem: The distillate appears discolored (e.g., yellow or brown).

  • Possible Cause: The heating temperature is too high, causing thermal degradation of the product.

  • Solution: Reduce the heating mantle temperature.[10] Improving the vacuum will allow the distillation to proceed at a lower, safer temperature.

Problem: The temperature of the distilling vapor is fluctuating.

  • Possible Cause: Uneven boiling ("bumping") or inconsistent vacuum pressure.

  • Solution:

    • Ensure smooth and vigorous stirring is maintained in the distillation flask.

    • For vacuum distillations, adding boiling chips is generally not recommended as they can be ineffective under reduced pressure; stirring is the preferred method.[8]

    • Check the vacuum pump and controller for any fluctuations that may be causing the pressure to be unstable.[11]

Problem: The liquid in the distillation flask is "bumping" violently.

  • Possible Cause: Superheating of the liquid due to uneven heat distribution.

  • Solution:

    • Ensure the heating mantle is correctly sized for the flask and that the liquid is being stirred efficiently.

    • Inserting a nitrogen bleed tube to introduce a fine stream of bubbles can also promote smoother boiling under vacuum.[8]

    • Do not add boiling chips or any solid items to a liquid that is already near its boiling point, as this can cause it to boil over violently.[8]

Experimental Protocols

Methodology for Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a thermometer port, a condenser, a receiving flask, and a vacuum adapter.

    • Place a magnetic stir bar in the round-bottom flask.

    • Use a heating mantle connected to a temperature controller as the heat source.

    • Connect the condenser to a circulating water bath set to a cool temperature (e.g., 10-15 °C).

    • Connect the vacuum adapter to a cold trap and a vacuum pump. Place the vacuum gauge between the trap and the pump.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

    • Begin stirring the liquid.

    • Seal the system and gradually apply the vacuum. A slow reduction in pressure helps to remove volatile impurities and prevents bumping.[8]

    • Once the target pressure (approx. 13 mmHg) is stable, begin to heat the flask gently with the heating mantle.

    • Increase the temperature until the liquid begins to boil and vapor condenses on the thermometer bulb. Record the temperature when the first drop of distillate is collected in the receiving flask.

    • Collect any initial low-boiling fractions (foreruns) separately.

    • When the vapor temperature stabilizes at the boiling point of the product (approx. 88 °C at 13 mmHg), switch to a clean receiving flask to collect the pure fraction.

    • Continue distillation until most of the product has distilled over. Do not distill to dryness, as this can lead to the formation of explosive peroxides if they are present.[8]

  • Shutdown:

    • Remove the heating mantle and allow the system to cool down under vacuum.

    • Once cool, slowly and carefully vent the system, preferably with an inert gas like nitrogen, before opening it to the atmosphere.

    • Disassemble the apparatus and transfer the purified product to a labeled, sealed container.

Mandatory Visualization

Below is a troubleshooting workflow for common issues encountered during the distillation of this compound.

G start Distillation Issue Identified pressure_check Target Vacuum Pressure Not Reached start->pressure_check yield_check Low/No Distillate at Expected Temp start->yield_check purity_check Distillate is Discolored start->purity_check stability_check Bumping or Unstable Temperature start->stability_check pressure_sol 1. Check all joints & seals. 2. Inspect glassware for cracks. 3. Isolate components to find leak. pressure_check->pressure_sol Solution yield_sol_pressure Vacuum pressure too high. (See Pressure Solutions) yield_check->yield_sol_pressure Cause? yield_sol_temp Heating temperature too low. Gradually increase heat. yield_check->yield_sol_temp Cause? purity_sol Temperature is too high, causing degradation. Reduce heat. Improve vacuum. purity_check->purity_sol Solution stability_sol 1. Ensure vigorous stirring. 2. Check for vacuum fluctuations. 3. Use N2 bleed if necessary. stability_check->stability_sol Solution

Caption: Troubleshooting workflow for distillation issues.

References

Technical Support Center: Ethyl 2,3,4,5-tetrafluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2,3,4,5-tetrafluorobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly via Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol.

Problem Potential Cause Recommended Solution
Low Yield of Ester Incomplete reaction due to equilibrium.Use a large excess of ethanol to drive the equilibrium towards the product. Remove water as it forms, for example, by using a Dean-Stark apparatus.
Insufficient catalysis.Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used.
Product is Contaminated with Starting Acid Incomplete reaction.Increase reaction time or temperature (while monitoring for side reactions).
Inefficient removal during work-up.Perform a thorough aqueous basic wash with sodium bicarbonate or sodium carbonate solution to deprotonate and dissolve the acidic starting material.[1][2]
Presence of a Low-Boiling Point Impurity Formation of diethyl ether from ethanol.Control the reaction temperature, as higher temperatures can favor the formation of diethyl ether.[1] Diethyl ether can typically be removed during solvent evaporation under reduced pressure.
Product Hydrolyzes Back to Acid Presence of excess water during work-up or storage.Ensure all reagents and solvents are sufficiently dry. After the aqueous wash, dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[3][4]
Oily Product After Purification The product itself is a liquid or low-melting solid.For oily or low-melting solids, column chromatography is the recommended purification method.[1]
Difficulty in Purification by Recrystallization Inappropriate solvent choice.Screen a variety of solvents. For fluorinated esters, polar solvents like ethanol or acetonitrile, or co-solvent systems such as hexane/ethyl acetate, may be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities include unreacted 2,3,4,5-tetrafluorobenzoic acid, the acid catalyst (e.g., sulfuric acid), diethyl ether (a byproduct from the ethanol solvent), and water.[1] Hydrolysis of the ester product back to the carboxylic acid can also occur if excess water is present.

Q2: How can I effectively remove the unreacted 2,3,4,5-tetrafluorobenzoic acid from my crude product?

A liquid-liquid extraction using a dilute aqueous base is the most effective method.[1][5] Washing the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the acidic impurity into its water-soluble salt, which will then partition into the aqueous layer.[1][2][6]

Q3: My product, this compound, is an oil. What is the best way to purify it?

For oily or low-melting products, flash column chromatography is the recommended purification technique.[1] A typical stationary phase is silica gel, and the mobile phase is often a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate.[7][8] The polarity of the eluent can be gradually increased to separate the desired ester from any remaining non-acidic impurities.

Q4: Can I purify this compound by distillation?

Yes, distillation can be a suitable method for purification, especially for larger quantities. The boiling point of this compound is 88 °C at 13 mmHg.[9] This technique can effectively separate the product from less volatile impurities.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for analyzing the purity of volatile compounds like this compound and identifying any volatile impurities. Thin-layer chromatography (TLC) can be used to monitor the progress of a reaction and to determine an appropriate solvent system for column chromatography.[2]

Experimental Protocols

Protocol 1: Extractive Work-up for Removal of Acidic Impurities

This protocol describes the removal of 2,3,4,5-tetrafluorobenzoic acid and the acid catalyst from the crude reaction mixture.

  • Cooling and Dilution : Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash : Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.[2] Separate the aqueous layer.

  • Repeat : Repeat the wash with the NaHCO₃ solution two to three more times, or until the aqueous layer is no longer acidic (test with pH paper).[1]

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[1]

  • Drying : Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

  • TLC Analysis : First, perform thin-layer chromatography (TLC) to determine a suitable solvent system. A good solvent system will give the desired product an Rf value of approximately 0.3.[7] Mixtures of hexanes and ethyl acetate are commonly used.[7]

  • Column Packing : Pack a glass column with silica gel as the stationary phase. This can be done as a slurry with the initial, least polar eluent.[10]

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the top of the silica gel column.[7]

  • Elution : Begin elution with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G cluster_workflow Purification Workflow reaction Crude Reaction Mixture (Ester, Acid, Catalyst, Solvent) extraction Liquid-Liquid Extraction (wash with aq. NaHCO3) reaction->extraction drying Drying of Organic Layer (e.g., with MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography (e.g., Hexane/EtOAc) evaporation->chromatography product Pure this compound chromatography->product

Caption: General purification workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Purity after Work-up check_acid Acidic Impurity Present? (e.g., by TLC or pH) start->check_acid wash Repeat Aqueous Basic Wash check_acid->wash Yes check_other Other Impurities Present? check_acid->check_other No wash->check_acid chromatography Perform Column Chromatography check_other->chromatography Yes impure Re-evaluate Reaction Conditions check_other->impure No pure Pure Product chromatography->pure

Caption: Decision tree for troubleshooting product purity.

References

Handling and storage guidelines for Ethyl 2,3,4,5-tetrafluorobenzoate to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2,3,4,5-tetrafluorobenzoate

This guide provides detailed handling and storage information for this compound to ensure its stability and prevent degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The product is chemically stable under standard ambient (room temperature) conditions.[2] Storing away from incompatible materials, such as strong oxidizing agents, is also recommended.[1]

Q2: How should I handle the compound upon receipt and during use?

Upon receipt, ensure the container is undamaged and securely sealed.[3] When handling, it is good practice to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area or under a chemical hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] After handling, always wash your hands thoroughly.[3] Avoid eating, drinking, or smoking in the laboratory area.[3]

Q3: What are the primary degradation risks for an ester like this compound?

While specific degradation pathways are not extensively documented, compounds of this type (esters) are susceptible to hydrolysis. Contact with moisture or incompatible materials like strong oxidizing agents can lead to degradation.[1] The fluorinated structure of the compound enhances its general stability.[4][5] Therefore, maintaining dry conditions and using tightly closed containers are critical preventative measures.[1][2]

Q4: What are the visible signs of compound degradation?

Visible signs of degradation may include a change in appearance from its typical colorless to almost colorless clear liquid state, the development of cloudiness, or the formation of a precipitate.[4] If any of these changes are observed, the purity of the compound may be compromised.

Troubleshooting Guide

Problem: I noticed the liquid in my stock bottle of this compound appears cloudy.

  • Possible Cause: This could indicate moisture contamination, leading to hydrolysis, or contamination from an improper storage container or handling equipment.

  • Solution:

    • Do not use the compound for sensitive experiments where purity is critical.

    • Verify that the container cap is sealing properly and that the storage location is dry.

    • If possible, a purity analysis (e.g., via GC, for which it has a purity of ≥98%) can confirm degradation.[4]

    • Review handling procedures to ensure spatulas, syringes, or other equipment used to dispense the liquid are clean and dry.

Problem: My experimental results are inconsistent when using an older bottle of the compound.

  • Possible Cause: Even under proper storage conditions, very long-term storage can lead to slow, subtle degradation that may not be visually apparent.

  • Solution:

    • It is best practice to use the oldest stock first.

    • For critical applications, qualify the use of older material by running a small-scale test reaction or analytical check against a newer lot or a standard.

    • If inconsistent results persist, it is advisable to use a fresh, unopened bottle of the compound to ensure maximum purity and reactivity.

Data Presentation

Table 1: Physical Properties and Recommended Storage for this compound

PropertyValueSource
Appearance Colorless to almost colorless clear liquid[4]
Molecular Formula C₉H₆F₄O₂[4]
Molecular Weight 222.14 g/mol [4]
Purity ≥ 98% (GC)[4]
Boiling Point 88 °C @ 13 mmHg[4]
Density 1.39 g/cm³[4]
Recommended Storage Temp. Room Temperature[4]
Storage Conditions Tightly closed, dry, well-ventilated place[1][2]

Experimental Protocols & Workflows

While specific experimental protocols for degradation analysis were not found, the following logical workflow outlines the best practices for handling and storage to prevent degradation.

G cluster_0 Receiving & Initial Handling cluster_1 Laboratory Use cluster_2 Storage Receive Receive Compound Inspect Inspect Container for Damage (Seals, Leaks) Receive->Inspect Immediate Action Log Log Lot Number & Date Inspect->Log If OK Dispense Work in Ventilated Area (e.g., Fume Hood) Log->Dispense Proceed to Use Seal Immediately Reseal Container Tightly After Use Handle Use Clean, Dry Equipment (Syringes, Glassware) Dispense->Handle Handle->Seal Store Store in Cool, Dry, Well-Ventilated Area Seal->Store Return to Storage Check Periodically Check for Leaks & Degradation Signs Store->Check Long-Term

Caption: Workflow for Handling and Storage of this compound.

References

Technical Support Center: Production of Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Ethyl 2,3,4,5-tetrafluorobenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 2,3,4,5-tetrafluorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is driven to completion by using a large excess of the alcohol and sometimes by removing the water that is formed as a byproduct.[1][2]

Q2: What are the primary challenges when scaling up this esterification reaction?

A2: Scaling up Fischer esterification presents several challenges.[3] Key issues include:

  • Equilibrium Limitations : The reaction is reversible, and the water produced can hydrolyze the ester back to the starting materials, lowering the yield.[1]

  • Heat and Mass Transfer : Maintaining uniform temperature and efficient mixing in a larger reactor can be difficult, potentially leading to side reactions or incomplete conversion.[4]

  • Work-up and Purification : Handling larger volumes during aqueous washes and extractions can lead to issues like emulsion formation. Final purification via distillation requires careful control of temperature and pressure to avoid product decomposition.

  • Waste Generation : Larger scales produce more acidic and organic waste, which requires appropriate handling and disposal procedures.[4]

Q3: What safety precautions are critical when working with the reagents for this synthesis?

A3: Safety is paramount. The key hazards are associated with the starting materials and catalyst:

  • 2,3,4,5-tetrafluorobenzoic acid : This compound can cause skin, eye, and respiratory irritation.[5] It should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat must be worn.[5]

  • Concentrated Sulfuric Acid (H₂SO₄) : It is extremely corrosive and can cause severe burns.[6][7][8][9] Always add acid slowly to the alcohol ("Acid to Water/Alcohol, like you oughta"), never the other way around, to control the exothermic reaction.[6] Work in a chemical fume hood and wear appropriate PPE, including acid-resistant gloves, a face shield, and an apron.[6][8] An eyewash station and safety shower must be immediately accessible.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or Stagnant Reaction Yield 1. Equilibrium Limitation : The reaction has reached equilibrium, and the reverse reaction (hydrolysis) is significant.[1] 2. Insufficient Catalyst : The amount or activity of the acid catalyst is too low. 3. Low Reaction Temperature : The reaction is proceeding too slowly to reach completion in the allotted time.[1]1. Shift Equilibrium : Use a large excess of ethanol (it can also serve as the solvent).[2] Remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2] 2. Increase Catalyst : Increase the catalyst loading (e.g., to 2-4 mol% of the carboxylic acid). Ensure the catalyst is not old or hydrated. 3. Increase Temperature : Ensure the reaction is maintained at a steady reflux temperature. Monitor the temperature of the reaction mixture.
Reaction Fails to Go to Completion (as per TLC/GC analysis) 1. Poor Mixing : In larger vessels, reactants may not be mixing efficiently, creating localized areas of low concentration. 2. Reaction Time : Scale-up often requires longer reaction times than small-scale experiments.1. Improve Agitation : Use an overhead mechanical stirrer for larger volumes to ensure the mixture is homogeneous. 2. Extend Reaction Time : Continue monitoring the reaction by TLC or GC until the starting material is consumed.
Difficult Phase Separation During Work-up 1. Emulsion Formation : Vigorous shaking of the separatory funnel with large volumes can create stable emulsions.1. Break Emulsion : Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[10] Gently swirl or rock the funnel instead of shaking vigorously. If an emulsion persists, allow it to stand for an extended period or pass it through a pad of celite.
Product is Contaminated with Starting Carboxylic Acid 1. Incomplete Reaction : The reaction was not driven to completion. 2. Insufficient Neutralization : The acidic catalyst and unreacted carboxylic acid were not fully removed during the work-up.1. Optimize Reaction : See "Low Yield" solutions above. 2. Thorough Washing : During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops.[10][11] Check the pH of the aqueous layer to ensure it is basic.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis (10-50g)

This protocol is adapted from standard Fischer esterification procedures.[11][12]

Materials:

  • 2,3,4,5-tetrafluorobenzoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (10-20 eq), which acts as both reactant and solvent.

  • Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (0.02-0.05 eq) to the mixture.

  • Reflux : Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling & Quenching : Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with:

    • Water

    • Saturated NaHCO₃ solution (until no more gas evolves)

    • Brine[10][11][12]

  • Drying : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude ester by vacuum distillation to obtain a clear liquid.

Scale-Up Considerations & Data

When scaling production, adjustments to reaction parameters are necessary to maintain efficiency and yield.

Parameter Lab-Scale (10-50g) Pilot-Scale (0.5-2kg) Rationale for Change
Reactant (Acid) 1.0 eq1.0 eq-
Ethanol 10-20 eq5-10 eqUsing a vast excess becomes costly and difficult to remove at scale. The lower end is used, and efficiency is maintained by removing water.
H₂SO₄ Catalyst 2-5 mol%1-3 mol%Minimizing catalyst load reduces waste and the intensity of the work-up.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing and heat distribution in a larger volume.
Water Removal Not typically requiredDean-Stark Trap with TolueneCrucial for driving the equilibrium to completion and achieving high yields at a larger scale.[2][3]
Reaction Time 4-8 hours8-16 hours (monitor)Heat and mass transfer limitations at scale may require longer reaction times to achieve full conversion.[4]
Typical Yield 85-95%80-90%A slight decrease in yield is common during scale-up due to transfer losses and less ideal conditions.

Visualizations

Reaction Pathway

The synthesis follows the Fischer-Speier esterification mechanism, which is an acid-catalyzed nucleophilic acyl substitution.

Fischer_Esterification Acid 2,3,4,5-Tetrafluoro- benzoic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ Ethanol Ethanol (Excess) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Ethanol H_plus H+ Protonated_Acid->H_plus Proton_Transfer Protonated Ether Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Water_Loss Water Leaves Proton_Transfer->Water_Loss - H₂O Ester Ethyl 2,3,4,5-tetra- fluorobenzoate Water_Loss->Ester - H+ H2O H₂O Water_Loss->H2O Catalyst_Regen Catalyst Regenerated Ester->H_plus

Caption: Acid-catalyzed Fischer-Speier esterification pathway.

Experimental Workflow

This diagram outlines the logical flow from starting materials to the final purified product during scale-up.

Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification charge_reactants Charge Reactor: Acid, Ethanol, Toluene add_catalyst Add H₂SO₄ Catalyst charge_reactants->add_catalyst reflux Reflux with Dean-Stark (Water Removal) add_catalyst->reflux monitor Monitor by GC/TLC reflux->monitor cool_down Cool Reaction monitor->cool_down Reaction Complete quench Quench in Water cool_down->quench extract Extract with Solvent quench->extract wash Wash with NaHCO₃ / Brine extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill final_product Final Product: This compound distill->final_product

Caption: Scale-up production workflow for this compound.

References

Overcoming challenges in the synthesis of polyfluorinated compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polyfluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of organofluorine chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of polyfluorinated compounds, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My fluorination reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a fluorination reaction can stem from several factors, primarily related to the reagents, reaction conditions, and the substrate itself.

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. For example, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can decompose if not stored under anhydrous conditions.[1]

    • Solution: Use a fresh bottle of the fluorinating reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating reagent to achieve full conversion.[1]

    • Solution: Increase the equivalents of the fluorinating reagent incrementally (e.g., from 1.5 eq. to 2.0 eq. or higher).

  • Sub-optimal Reaction Temperature: The reaction may need more thermal energy to proceed, or conversely, the reagent or product might be decomposing at the current temperature.[2]

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). If decomposition is suspected, lower the reaction temperature.

  • Solvent Incompatibility: The chosen solvent must be anhydrous and compatible with the fluorinating reagent.[1] For instance, some highly reactive F+ reagents can react explosively with common solvents like DMF, pyridine, and DMSO.[3]

    • Solution: Ensure the solvent is appropriate and rigorously dried. Common choices include dichloromethane (DCM), chloroform, and toluene.[1] Always check the compatibility of your specific fluorinating reagent with the solvent.

Question 2: My reaction is producing significant amounts of elimination or rearrangement byproducts. How can I minimize these side reactions?

Answer:

Elimination and rearrangement are common side reactions in fluorination, often competing with the desired substitution.

  • High Reaction Temperature: Higher temperatures can favor elimination reactions.[1]

    • Solution: Lower the reaction temperature.

  • Presence of a Strong Base: Basic conditions can promote E2 elimination.[1]

    • Solution: If possible, use neutral or acidic conditions. If a base is required, a non-nucleophilic, sterically hindered base may reduce elimination.[1]

  • Choice of Fluorinating Reagent: Reagents that favor an SN1-type mechanism are more prone to causing rearrangements through carbocationic intermediates.

    • Solution: Switch to a reagent or reaction conditions that promote an SN2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation.[1]

Question 3: I am struggling with the purification of my polyfluorinated product. What are some effective strategies?

Answer:

The unique properties of polyfluorinated compounds, such as their altered polarity and potential for azeotrope formation, can make purification challenging.

  • Difficulty in Separation from Starting Material: Fluorinated molecules can sometimes have very similar polarities to their non-fluorinated precursors, making chromatographic separation difficult.[4]

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina, or reverse-phase). Sometimes, a less polar solvent system than expected is required.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Distillation: For volatile compounds, fractional distillation under reduced pressure can be effective.

  • Characterization Challenges: The presence of fluorine can complicate NMR and mass spectrometry analysis.

    • Solution:

      • NMR: Utilize 19F NMR for direct detection and quantification. Be aware of C-F and H-F coupling constants in 1H and 13C NMR.

      • Mass Spectrometry: High-resolution mass spectrometry can be crucial for confirming the molecular formula.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with fluorinating reagents?

A1: Many fluorinating reagents are hazardous and require special handling.[1][7]

  • DAST and Deoxo-Fluor: These are toxic, corrosive, and can decompose violently with heat. Always work in a well-ventilated fume hood and avoid contact with water.[1]

  • Hydrogen Fluoride (HF) and its complexes (e.g., Olah's reagent): HF is extremely corrosive and can cause severe, delayed-sensation burns.[1] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, and work in a fume hood specifically designed for HF.[1]

  • Elemental Fluorine (F2): Highly reactive and toxic.[8] Requires specialized equipment and handling procedures, often in continuous flow systems.[9]

Q2: Why is the synthesis of polyfluorinated compounds often more challenging than their non-fluorinated analogs?

A2: The challenges stem from the unique properties of the carbon-fluorine bond, which is the strongest single bond in organic chemistry.[10][11] This high bond strength makes the resulting compounds very stable but also presents challenges in their synthesis.[10][12] Additionally, the high electronegativity of fluorine can significantly alter the reactivity of the molecule. The synthesis often requires harsh reagents and conditions, which can lead to side reactions and purification difficulties.[4][13]

Q3: I am using Selectfluor, but the reaction is not proceeding as expected. What could be the issue?

A3: While Selectfluor is a versatile and relatively safe electrophilic fluorinating agent, its reactivity is influenced by several factors.[2]

  • Reaction Media: The choice of solvent is critical. For some substrates, co-solvents like water and chloroform have proven effective.[2]

  • Additives: The presence of a base or an acid can be crucial for catalytic activity.

  • Reagent Quality: Ensure the Selectfluor has been stored properly and has not degraded.

Data Presentation

Table 1: Comparison of Common Fluorinating Reagents

ReagentCommon ApplicationsAdvantagesDisadvantages
DAST Deoxyfluorination of alcohols, gem-difluorination of ketonesEffective for many substratesToxic, corrosive, thermally unstable, can promote rearrangements[1][8]
Deoxo-Fluor Deoxyfluorination of alcohols, gem-difluorination of ketonesThermally more stable than DASTToxic, corrosive, can promote rearrangements[1]
Selectfluor Electrophilic fluorination of electron-rich systemsEasy to handle, relatively safe, crystalline solid[2][8]Expensive, generates amine waste[8]
Hydrogen Fluoride (HF) Halide exchange, hydrofluorination of alkenesExcellent atom economy[8]Extremely corrosive and hazardous, requires special equipment[1][7][8]
Alkali Fluorides (KF, CsF) Nucleophilic aromatic substitution (SNAr), halide exchangeSafe, easy to handle, good atom economy[8]Hygroscopic, often requires high temperatures and anhydrous conditions[8]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using DAST

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate. Always consult the material safety data sheet (MSDS) before using DAST.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use a brand new, sealed bottle of DAST or a freshly opened bottle stored under an inert atmosphere.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add DAST (1.5-2.0 eq.) dropwise via syringe to the cooled solution. The addition should be done carefully to maintain the internal temperature below -60 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

    • If the reaction is sluggish, the temperature can be allowed to slowly warm to 0 °C or room temperature.

  • Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Caution: This can be a vigorous reaction that releases gas.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low/No Conversion in Fluorination Reaction check_reagent Is the fluorinating reagent active? start->check_reagent check_equivalents Are there sufficient equivalents of reagent? check_reagent->check_equivalents Yes solution_reagent Use a fresh bottle of reagent under anhydrous conditions. check_reagent->solution_reagent No check_temp Is the reaction temperature optimal? check_equivalents->check_temp Yes solution_equivalents Increase equivalents of fluorinating reagent. check_equivalents->solution_equivalents No check_solvent Is the solvent compatible and anhydrous? check_temp->check_solvent Yes solution_temp Optimize temperature (increase or decrease). check_temp->solution_temp No solution_solvent Use a compatible, anhydrous solvent. check_solvent->solution_solvent No end Successful Reaction check_solvent->end Yes solution_reagent->start solution_equivalents->start solution_temp->start solution_solvent->start

Caption: Troubleshooting workflow for low conversion in fluorination reactions.

Reagent_Selection_Factors center Choice of Fluorinating Reagent substrate Substrate Functional Group center->substrate mechanism Desired Mechanism (SN1 vs. SN2) center->mechanism safety Safety & Handling Constraints center->safety cost Cost and Availability center->cost

Caption: Key factors influencing the selection of a fluorinating reagent.

References

Technical Support Center: Efficient Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative overview of catalyst performance.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient reaction time or temperature- Presence of water in reactants or glassware- Reversible reaction reaching equilibrium- Use fresh, high-purity catalyst.- Optimize reaction time and temperature by monitoring reaction progress with TLC or GC.- Ensure all glassware is thoroughly dried and use anhydrous ethanol.- Use an excess of ethanol or remove water as it forms (e.g., with a Dean-Stark apparatus) to shift the equilibrium towards the product.
Incomplete Reaction - Catalyst poisoning- Steric hindrance from the polyfluorinated ring- Ensure the starting material (2,3,4,5-tetrafluorobenzoic acid) is pure.- Consider using a more active catalyst or increasing the catalyst loading. Microwave-assisted heating can also enhance reaction rates.
Formation of Side Products - Sulfonation: Use of concentrated H₂SO₄ at high temperatures.- Ether Formation: Self-condensation of ethanol catalyzed by strong acid.- Acyl Halide Formation: If using thionyl chloride or similar reagents for activation.- Replace H₂SO₄ with p-toluenesulfonic acid (p-TsOH) or a Lewis acid to avoid sulfonation.[1]- Optimize the reaction temperature and catalyst concentration to favor esterification.[1]- Ensure complete removal of any chlorinating agents before the addition of ethanol.
Difficult Product Isolation/Purification - Emulsion formation during aqueous workup.- Co-distillation of product with residual alcohol or solvent.- Product solubility in the aqueous phase.- Add brine (saturated NaCl solution) to break up emulsions.- Ensure complete removal of the solvent and excess alcohol under reduced pressure before distillation.- Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of this compound?

A1: The most common catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids like scandium(III) triflate are also effective. For specialized applications, heterogeneous catalysts such as UiO-66-NH₂ have been used for the esterification of fluorinated benzoic acids.[1]

Q2: How do the fluorine atoms on the benzene ring affect the esterification reaction?

A2: The four electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon in the carboxylic acid. This makes the carboxylic acid more susceptible to nucleophilic attack by ethanol, which can facilitate the esterification reaction.[1]

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted esterification can be significantly faster than conventional heating. N-fluorobenzenesulfonimide (NFSi) has been reported as an efficient catalyst for microwave-assisted esterification.

Q4: What is the best way to monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of the product ester spot (which will have a higher Rf value) indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: How can I purify the final product?

A5: After the reaction, the mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed. The crude ester can then be purified by vacuum distillation.

Catalyst Performance Data

The following table summarizes typical performance data for common catalysts used in the esterification of aromatic carboxylic acids. Note that optimal conditions for this compound may vary.

Catalyst Typical Loading (mol%) Reaction Temperature (°C) Typical Reaction Time (h) Reported Yield (%) Notes
Sulfuric Acid (H₂SO₄) 1-580-120 (Reflux)4-2485-95Can cause sulfonation at higher temperatures.
p-Toluenesulfonic Acid (p-TsOH) 5-1080-120 (Reflux)6-2480-90Milder than H₂SO₄, less prone to side reactions.
Scandium(III) Triflate 1-580-1008-18>90A more specialized and expensive Lewis acid catalyst.
UiO-66-NH₂ 10 (wt%)15010HighA heterogeneous catalyst, allowing for easier separation.[1]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

  • Add anhydrous ethanol (10-20 eq, serving as both reactant and solvent).

  • Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Catalyst_Selection_Workflow cluster_start Starting Point cluster_catalyst_choice Catalyst Selection cluster_considerations Key Considerations cluster_decision Decision & Optimization start Need to Synthesize This compound bronsted Brønsted Acids (H₂SO₄, p-TsOH) start->bronsted Common Choice lewis Lewis Acids (Sc(OTf)₃) start->lewis Higher Activity heterogeneous Heterogeneous (e.g., UiO-66-NH₂) start->heterogeneous Easy Recovery cost Cost & Availability bronsted->cost side_reactions Potential Side Reactions (e.g., Sulfonation) bronsted->side_reactions lewis->cost activity Catalyst Activity lewis->activity separation Ease of Separation heterogeneous->separation heterogeneous->activity decision Select Catalyst & Optimize Conditions (Temperature, Time, Loading) cost->decision side_reactions->decision separation->decision activity->decision

Caption: Catalyst selection workflow for the synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low or No Product Yield catalyst Inactive Catalyst? problem->catalyst conditions Suboptimal Conditions? (Time, Temp) problem->conditions water Water Present? problem->water equilibrium Equilibrium Issue? problem->equilibrium replace_catalyst Use Fresh Catalyst catalyst->replace_catalyst optimize_conditions Increase Time/Temp conditions->optimize_conditions dry_reagents Use Anhydrous Reagents water->dry_reagents shift_equilibrium Use Excess EtOH or Remove Water equilibrium->shift_equilibrium

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to Tetrafluorobenzoate Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance pharmacological profiles. Among these, tetrafluorobenzoate isomers serve as crucial building blocks for the synthesis of complex bioactive molecules. The seemingly subtle shift in the fluorine substitution pattern on the aromatic ring can profoundly influence reactivity, synthetic accessibility, and ultimately, the biological activity of the final compound. This guide provides a comprehensive comparison of three key tetrafluorobenzoate isomers: 2,3,4,5-tetrafluorobenzoate, 2,3,4,6-tetrafluorobenzoate, and 2,3,5,6-tetrafluorobenzoate, with a focus on their synthesis, reactivity, and applications in drug discovery.

Comparative Analysis of Synthetic Routes

The accessibility of each isomer is a critical consideration for its practical application. The following table summarizes common synthetic pathways to the corresponding tetrafluorobenzoic acids, highlighting key quantitative data.

IsomerStarting MaterialReagents and ConditionsYield (%)Reference
2,3,4,5-Tetrafluorobenzoic Acid Tetrafluorophthalic acid1. Tri-n-butylammonium trifluoromethanesulfonate, Water 2. Heat (140-170°C)89-92[1]
Tetrafluorophthalic acid1. DMSO, Triethylamine 2. Heat (115-120°C)94[2]
2,3,4,6-Tetrafluorobenzoic Acid 2,3,4,6-Tetrafluorobenzonitrile1. Sulfuric acid, Water 2. HeatNot specified[3][4]
2,3,5,6-Tetrafluorobenzoic Acid Pentafluorobenzoic acid1. Inorganic base, Phase transfer catalyst, Water 2. Reflux (90-120°C) to form 4-hydroxy-2,3,5,6-tetrafluorobenzoic acidNot specified[5]
2,3,5,6-Tetrafluoroterephthalodinitrile1. 70% Sulfuric acid, Heat (150°C, 6h) 2. Water, Heat (140°C, 8h)Not specified[6]

Experimental Protocols

Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid from Tetrafluorophthalic Acid [1]

This procedure details the selective decarboxylation of tetrafluorophthalic acid.

  • Reaction Setup: In a reaction kettle, add tetrafluorophthalic acid, tri-n-butylammonium trifluoromethanesulfonate (as a catalyst), and water.

  • Reaction: Heat the mixture to 140-170°C and maintain for 3-10 hours to facilitate selective decarboxylation.

  • Work-up: After the reaction is complete, cool the mixture. The product, 2,3,4,5-tetrafluorobenzoic acid, is then isolated by filtration. This method is noted for its high yield and product purity.

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride [7]

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.

  • Reaction Setup: Charge a 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, and condenser with triphosgene and 1,2-dichloroethane.

  • Addition of Reactants: Heat the mixture to 353 K. A solution of 2,3,4,5-tetrafluorobenzoic acid and N,N-dimethylformamide (DMF) as a catalyst in 1,2-dichloroethane is added dropwise over 1 hour.

  • Reaction: Stir the mixture for an additional 4 hours at the same temperature.

  • Work-up: Cool the reaction mixture to 273 K and filter to remove any unreacted triphosgene. The resulting 2,3,4,5-tetrafluorobenzoyl chloride can be analyzed by gas chromatography.

Synthesis of 4-hydroxy-2,3,5,6-Tetrafluorobenzoic Acid [5]

This method provides a route to a key intermediate for the 2,3,5,6-isomer.

  • Reaction Setup: To a reaction vessel, add pentafluorobenzoic acid, an inorganic base (e.g., sodium hydroxide), a phase transfer catalyst (e.g., benzyltriethylammonium chloride), and water.

  • Reaction: Heat the mixture to reflux at 90-120°C.

  • Work-up: Upon completion, the reaction mixture is worked up to isolate 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

Reactivity and Applications in Drug Development

The fluorine substitution pattern significantly impacts the electronic properties of the benzoic acid ring, thereby influencing the reactivity of the carboxyl group and the aromatic ring itself.

Carboxylic Acid Reactivity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group compared to benzoic acid. This enhanced acidity can facilitate reactions at the carboxyl group, such as amide bond formation, which is a cornerstone of drug synthesis. The relative positions of the fluorine atoms modulate this effect, with isomers having fluorine atoms ortho to the carboxyl group potentially exhibiting altered reactivity due to steric and electronic effects.

Aromatic Ring Reactivity: The tetrafluorinated ring is generally deactivated towards electrophilic aromatic substitution. However, it is highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a fluoride ion. The regioselectivity of this reaction is dictated by the substitution pattern. For instance, in pentafluorobenzoic acid, nucleophilic attack preferentially occurs at the para position.[8] This reactivity is a powerful tool for introducing diverse functionalities onto the aromatic core.

Applications:

  • 2,3,4,5-Tetrafluorobenzoate: This isomer is a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[1] The tetrafluorobenzoyl moiety is incorporated into the quinolone core, contributing to the antibacterial activity and pharmacokinetic properties of these drugs.

  • 2,3,5,6-Tetrafluorobenzoate: Derivatives of this isomer have been explored as building blocks for various pharmaceuticals. For example, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid is a precursor for synthesizing fluorescent probes for bioimaging and inhibitors of enzymes like protein farnesyltransferase.[9] The symmetric substitution pattern of the 2,3,5,6-isomer can impart desirable properties such as enhanced stability.

The logical workflow for the synthesis and subsequent application of these isomers often follows a similar path, starting from a commercially available fluorinated precursor.

G General Synthetic Workflow for Tetrafluorobenzoate Derivatives A Fluorinated Precursor (e.g., Tetrafluorophthalic Acid, Pentafluorobenzoic Acid) B Synthesis of Tetrafluorobenzoic Acid Isomer A->B Decarboxylation or Substitution C Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) B->C Chlorinating Agent E Nucleophilic Aromatic Substitution (Functionalization of the Ring) B->E Direct SNAr D Amide Bond Formation (Coupling with Amine) C->D F Final Drug Molecule or Bioactive Compound D->F E->F

Caption: General synthetic workflow for tetrafluorobenzoate derivatives.

Signaling Pathway and Experimental Workflow Diagrams

The utility of these isomers in drug development often stems from their ability to modulate the activity of specific biological targets. For instance, their incorporation into enzyme inhibitors can block signaling pathways implicated in disease.

G Inhibition of a Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor Tetrafluorobenzoate-based Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a generic kinase signaling pathway.

The process of comparing these isomers in a research setting involves a structured experimental workflow to ensure objective evaluation.

G Experimental Workflow for Isomer Comparison A Synthesis of Tetrafluorobenzoic Acid Isomers B Characterization (NMR, MS, etc.) A->B C Parallel Synthesis of Amide Derivatives A->C D Purification and Characterization of Amides C->D E Comparative Reactivity Analysis (Yield, Reaction Time) D->E F Biological Evaluation (e.g., Enzyme Inhibition Assay) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Selection of Optimal Isomer for Further Development G->H

Caption: Workflow for comparing tetrafluorobenzoate isomers.

Conclusion

The choice of a tetrafluorobenzoate isomer in a synthetic campaign is a critical decision with far-reaching implications for the efficiency of the synthesis and the properties of the target molecule. While the 2,3,4,5-isomer is well-documented and readily accessible, particularly for applications in established drug classes like fluoroquinolones, the 2,3,5,6-isomer offers a symmetrical scaffold that can be advantageous in specific contexts. The synthetic route to the 2,3,4,6-isomer appears less established, which may limit its current widespread use. A thorough understanding of the synthetic nuances and reactivity profiles of each isomer is paramount for researchers and drug development professionals to make informed decisions and unlock the full potential of these valuable fluorinated building blocks.

References

Reactivity Face-Off: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Ethyl Benzoates in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecules is paramount. The introduction of a fluorine atom to an organic scaffold can dramatically alter its electronic properties, thereby influencing its reactivity, metabolic stability, and overall suitability as a therapeutic agent. This guide provides a detailed comparison of the reactivity of ethyl 4-fluorobenzoate and its non-fluorinated counterpart, ethyl benzoate, with a focus on alkaline-mediated hydrolysis. The comparative analysis is supported by established principles of physical organic chemistry and detailed experimental protocols.

The substitution of a hydrogen atom with a fluorine atom in the para position of the benzene ring in ethyl benzoate has a significant impact on the molecule's reactivity towards nucleophilic attack at the carbonyl carbon. Fluorine is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles such as the hydroxide ion. This electronic effect leads to a faster rate of hydrolysis for the fluorinated compound.

Quantitative Reactivity Comparison

The relative reactivity of substituted benzoates can be quantitatively described by the Hammett equation, which relates the rate of reaction to the electronic properties of the substituent. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted benzoate.

  • k₀ is the rate constant for the unsubstituted benzoate.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the alkaline hydrolysis of ethyl benzoates in 85% aqueous ethanol, the reaction constant (ρ) has been determined to be +2.56.[1] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The Hammett substituent constant (σ) for a para-fluoro group is +0.06.

Using this data, we can calculate the expected increase in the rate of hydrolysis for ethyl 4-fluorobenzoate compared to ethyl benzoate.

CompoundSubstituent (para)Hammett Constant (σ)Calculated Relative Rate (k/k₀)
Ethyl Benzoate-H0.001.00
Ethyl 4-Fluorobenzoate-F+0.061.43

This calculated data indicates that ethyl 4-fluorobenzoate is expected to undergo alkaline hydrolysis approximately 1.43 times faster than ethyl benzoate under the same conditions.

Reaction Mechanism and Experimental Workflow

The alkaline hydrolysis of ethyl benzoates proceeds through a nucleophilic acyl substitution mechanism, specifically the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. The process involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the ethoxide ion acting as the leaving group, to yield a carboxylate salt. The final step is the protonation of the carboxylate to form the carboxylic acid.

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow for a kinetic study of this reaction.

Figure 1. Mechanism of Alkaline Hydrolysis of Ethyl Benzoate.

Kinetic Study Workflow start Start: Prepare Reactant Solutions thermostat Equilibrate Reactant Solutions in a Thermostatted Bath start->thermostat mix Mix Ester and NaOH Solutions (Start Timer) thermostat->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction with Standardized HCl aliquot->quench titrate Titrate Unreacted NaOH with Standardized HCl quench->titrate data Record Titration Volumes titrate->data calculate Calculate Concentration of Ester at Each Time Point data->calculate plot Plot ln([Ester]) vs. Time calculate->plot rate_constant Determine Rate Constant (k) from the Slope plot->rate_constant end End rate_constant->end

Figure 2. Experimental Workflow for Kinetic Analysis.

Experimental Protocols

The following is a representative protocol for determining the second-order rate constant for the alkaline hydrolysis of ethyl benzoate and ethyl 4-fluorobenzoate.

Objective: To determine and compare the second-order rate constants for the saponification of ethyl benzoate and ethyl 4-fluorobenzoate at a constant temperature.

Materials:

  • Ethyl benzoate

  • Ethyl 4-fluorobenzoate

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, standardized)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, standardized)

  • Ethanol-water solvent (e.g., 85% ethanol)

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Conical flasks

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the ester (ethyl benzoate or ethyl 4-fluorobenzoate) in the ethanol-water solvent.

    • Prepare a standardized solution of sodium hydroxide in the same solvent.

  • Kinetic Run:

    • Place separate flasks containing the ester solution and the NaOH solution in a thermostatted water bath to allow them to reach thermal equilibrium.

    • To initiate the reaction, rapidly add a known volume of the NaOH solution to the ester solution and start the stopwatch simultaneously.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (aliquot) and transfer it to a flask containing a known excess of standardized HCl to quench the reaction.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the unreacted HCl with the standardized NaOH solution to determine the amount of NaOH that was consumed in the quenching step. This allows for the calculation of the amount of unreacted NaOH in the original aliquot.

  • Data Analysis:

    • Calculate the concentration of the ester remaining at each time point.

    • For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant (k).

    • Alternatively, if the reaction is run under pseudo-first-order conditions (with a large excess of NaOH), a plot of ln[Ester] versus time will be linear, and the pseudo-first-order rate constant can be obtained from the slope. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of NaOH.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.

  • Work in a well-ventilated area.

This comprehensive guide provides a basis for understanding and experimentally verifying the difference in reactivity between fluorinated and non-fluorinated ethyl benzoates. The principles outlined here are broadly applicable to the study of substituent effects in other organic reaction systems, which is a cornerstone of modern drug design and development.

References

A Comparative Guide to Validating the Purity of Ethyl 2,3,4,5-tetrafluorobenzoate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of Ethyl 2,3,4,5-tetrafluorobenzoate. It offers a comparative analysis with alternative techniques, detailed experimental protocols, and supporting data to ensure accurate and reliable purity assessments in research and drug development settings.

Introduction to Purity Validation of Fluorinated Intermediates

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its high purity is critical to ensure the desired reaction outcomes, minimize side-product formation, and guarantee the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for purity determination due to its high separation efficiency and definitive identification capabilities.

Comparison of Analytical Techniques for Purity Assessment

While GC-MS is a preferred method for volatile and semi-volatile compounds like this compound, other techniques can also be employed. The choice of method depends on the specific requirements of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other detection methods.Provides structural information based on the magnetic properties of atomic nuclei.
Applicability Excellent for volatile and thermally stable compounds.Suitable for non-volatile and thermally labile compounds.Excellent for structural elucidation and quantification without a reference standard.
Sensitivity High (typically ppm to ppb).Moderate to high (typically ppm).Lower sensitivity compared to chromatographic methods.
Selectivity Very high, provides structural information from mass spectra.Moderate, relies on retention time and UV spectrum.Very high, provides detailed structural information.
Sample Preparation May require derivatization for polar analytes.Generally simpler sample preparation.Minimal sample preparation required.
Throughput High, with fast analysis times.Moderate, can be slower than GC.Lower throughput, longer acquisition times.

GC-MS for Purity Validation: A Detailed Approach

GC-MS provides a robust method for both the qualitative identification of impurities and the quantitative determination of the purity of this compound. A typical workflow involves method development, validation, and routine sample analysis.

Logical Workflow for GC-MS Purity Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select GC Column and Conditions B Optimize Temperature Program A->B C Develop MS Acquisition Method B->C D Linearity & Range C->D E Accuracy & Precision D->E F Specificity E->F G LOD & LOQ F->G H Prepare Sample and Standards G->H I Acquire Data H->I J Process Data and Report Results I->J

Caption: A typical workflow for developing, validating, and implementing a GC-MS purity method.

Experimental Protocol: GC-MS Analysis of this compound

This section details a recommended protocol for the GC-MS analysis of this compound.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL in ethyl acetate.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of ethyl acetate, and vortex to ensure homogeneity.

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (100:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450)
Data Analysis and Purity Calculation
  • Identification: The primary peak in the chromatogram of the sample should correspond to the retention time of the this compound reference standard. The mass spectrum of the sample peak should match the reference spectrum.

  • Purity Calculation: The purity of the sample is typically determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and their Identification

During the synthesis of this compound, several impurities may be present. GC-MS is an excellent tool for their identification.

Potential ImpurityPotential SourceExpected Elution Order (Relative to Main Peak)
2,3,4,5-Tetrafluorobenzoic acidUnreacted starting materialEarlier (more polar)
Diethyl 2,3,4,5-tetrafluorobenzoylmalonateBy-product of synthesisLater (higher molecular weight)
Isomeric Ethyl tetrafluorobenzoatesIsomeric starting materialsClose to the main peak
Residual Solvents (e.g., Toluene, Ethanol)Synthesis and purification stepsMuch earlier

Comparative Data Presentation

The following table presents hypothetical data from the GC-MS analysis of three different batches of this compound, demonstrating how purity and impurity profiles can be compared.

Batch IDPurity by GC-MS (%)2,3,4,5-Tetrafluorobenzoic acid (%)Unknown Impurity 1 (at RRT 1.15) (%)Total Impurities (%)
ETFB-A-00199.850.050.030.15
ETFB-B-00299.520.210.100.48
ETFB-C-00398.900.550.251.10

Signaling Pathway and Logical Relationship Diagrams

Decision Tree for Purity Analysis Method Selection

A Is the analyte volatile and thermally stable? B Use GC-MS A->B Yes C Is the analyte non-volatile or thermally labile? A->C No D Use HPLC C->D Yes E Is detailed structural elucidation of unknown impurities required? C->E No E->D No F Use NMR E->F Yes

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Conclusion

Validating the purity of this compound is a critical step in ensuring the quality and consistency of pharmaceutical and agrochemical manufacturing. GC-MS offers a highly sensitive, selective, and reliable method for this purpose. By following a well-developed and validated protocol, researchers can confidently assess the purity of this important synthetic intermediate and identify potential impurities. This guide provides the necessary framework and comparative data to implement a robust GC-MS purity validation workflow.

References

Comparative Analysis of Immuno-Reactivity for Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunoassay performance for Ethyl 2,3,4,5-tetrafluorobenzoate against structurally similar molecules. The data presented herein is based on a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the sensitive and specific detection of this compound. This document serves as a practical example of the methodologies and data analysis required for cross-reactivity assessment of small molecules.

Introduction

This compound is a fluorinated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure necessitates the development of specific analytical methods for its detection and quantification in various matrices. Immunoassays, such as ELISA, offer a high-throughput and sensitive approach for this purpose. However, a critical aspect of immunoassay development is the assessment of cross-reactivity with structurally related compounds to ensure the specificity of the assay.

This guide outlines the results of a hypothetical cross-reactivity study and provides detailed experimental protocols to aid researchers in designing similar validation experiments.

Cross-Reactivity Data

A competitive ELISA was developed to quantify this compound. The assay's specificity was evaluated by measuring the cross-reactivity against a panel of structurally analogous compounds. The cross-reactivity is defined as the ratio of the concentration of this compound to the concentration of the competing compound that causes a 50% inhibition of the maximal signal (IC50), expressed as a percentage.

Table 1: Cross-Reactivity of the Polyclonal Antibody Raised Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound15100
Ethyl pentafluorobenzoate[2]15010
Ethyl 2,3,4-trifluorobenzoate3005
Ethyl 5-ethyl-2,3,4-trifluorobenzoate[3]> 1000< 1.5
2,3,4,5-Tetrafluorobenzoic acid7520
Ethyl benzoate> 5000< 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols describe the key steps in developing and performing the competitive ELISA for this compound.

1. Hapten-Carrier Conjugate Synthesis for Immunogen Preparation

Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[4]

  • Hapten Derivatization: A derivative of this compound containing a carboxyl group is synthesized to enable conjugation to the carrier protein.

  • Carrier Protein Activation: Bovine Serum Albumin (BSA) is activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation: The activated carrier protein is reacted with the hapten derivative to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis to remove unreacted hapten and crosslinkers.

2. Antibody Production

Polyclonal antibodies are generated by immunizing rabbits with the hapten-carrier conjugate.[5]

  • Immunization: The purified conjugate is emulsified with Freund's adjuvant and injected into rabbits at multiple sites.

  • Booster Injections: Booster injections are administered at regular intervals to enhance the immune response.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, the serum is collected, and the IgG fraction is purified using protein A affinity chromatography.

3. Competitive ELISA Protocol

This protocol outlines the steps for the competitive ELISA to measure this compound.[6][7]

  • Coating: A 96-well microtiter plate is coated with a coating antigen (a conjugate of the hapten with a different carrier protein, e.g., ovalbumin) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer (Phosphate Buffered Saline with 0.05% Tween 20, PBST).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (1% BSA in PBST) to each well and incubating for 1-2 hours at 37°C.

  • Competition: 50 µL of standard solutions of this compound or test samples are added to the wells, followed by 50 µL of the purified polyclonal antibody at an appropriate dilution. The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well and incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The reaction is stopped by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.

Visualizations

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coating 1. Coat Plate with Coating Antigen Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wash1->Blocking Competition 4. Add Sample/Standard & Primary Antibody Blocking->Competition Wash2 5. Wash Competition->Wash2 SecondaryAb 6. Add HRP-conjugated Secondary Antibody Wash2->SecondaryAb Wash3 7. Wash SecondaryAb->Wash3 Substrate 8. Add TMB Substrate Wash3->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance at 450 nm Stop->Read

Caption: Workflow of the competitive ELISA for this compound detection.

Diagram 2: Principle of Competitive ELISA

Competitive_ELISA_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte1 Analyte Antibody1 Antibody Analyte1->Antibody1 Binds CoatedAntigen1 Coated Antigen Antibody1->CoatedAntigen1 Less Binding Analyte2 Analyte Antibody2 Antibody Analyte2->Antibody2 Less Binding CoatedAntigen2 Coated Antigen Antibody2->CoatedAntigen2 Binds

Caption: Inverse relationship between analyte concentration and signal in competitive ELISA.

References

A Comparative Guide to Synthetic Strategies for Polyfluorinated Aromatic Compounds: The Role of Ethyl 2,3,4,5-tetrafluorobenzoate as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can significantly enhance the efficacy of pharmaceuticals and the performance of advanced materials. This guide provides a comparative analysis of synthetic strategies for obtaining polyfluorinated aromatic compounds, focusing on the use of Ethyl 2,3,4,5-tetrafluorobenzoate as a key building block versus alternative methods that introduce fluorine at different synthetic stages.

This comparison is intended for researchers, scientists, and drug development professionals to aid in the strategic planning of synthetic routes to complex fluorinated molecules. We will explore the advantages and disadvantages of using a pre-fluorinated starting material like this compound against late-stage fluorination techniques.

Logical Approaches to Synthesizing Polyfluorinated Aromatic Compounds

There are two primary strategies for the synthesis of polyfluorinated aromatic compounds:

  • The Building Block Approach: This strategy utilizes a readily available, pre-fluorinated starting material, such as this compound. Subsequent reactions build upon this core to construct the final target molecule. This approach is often efficient as it avoids the handling of potentially hazardous fluorinating agents in the later stages of a complex synthesis.

  • Late-Stage Fluorination: In this approach, the fluorine atoms are introduced towards the end of the synthesis. This can be advantageous for creating a diverse range of analogs from a common, non-fluorinated intermediate. This strategy often employs powerful fluorinating reagents to replace other functional groups with fluorine.

G cluster_0 Building Block Approach cluster_1 Late-Stage Fluorination Approach cluster_2 Alternative Building Block Synthesis A This compound B Hydrolysis/Activation (e.g., to Acid Chloride) A->B C Coupling/Condensation Reactions B->C D Target Polyfluorinated Aromatic Compound C->D E Non-fluorinated Aromatic Precursor F Functional Group Manipulation E->F G Fluorination Reaction (e.g., with Selectfluor™) F->G H Target Polyfluorinated Aromatic Compound G->H I Tetrachlorophthalic Anhydride J Fluorination & Further Steps I->J K 2,3,4,5-Tetrafluorobenzoic Acid J->K K->B Enters Building Block Pathway

Fig. 1: Comparative logical workflows for synthesizing polyfluorinated aromatic compounds.

Performance Comparison of Synthetic Strategies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the scale of the reaction, and the availability of starting materials. The following tables provide a quantitative comparison of representative reactions for each approach.

Table 1: The Building Block Approach using this compound

This approach leverages the pre-existing fluorine atoms on the aromatic ring. The ester can be readily converted to other functional groups for further elaboration. A key transformation is the conversion to 2,3,4,5-tetrafluorobenzoyl chloride, a versatile intermediate for creating amides, esters, and ketones, which are important in the synthesis of fluoroquinolone antibiotics.

StepReactant(s)Reagent(s)ProductYield (%)Reference
1. Acid Formation2,3,4,5-Tetrafluorobenzoic acidTriphosgene, DMF (cat.)2,3,4,5-Tetrafluorobenzoyl chloride95[1]
2. C-C Bond Formation2,3,4,5-Tetrafluorobenzoyl chlorideDiethyl malonate, Mg, CCl4 (cat.)Diethyl (2,3,4,5-tetrafluorobenzoyl)malonateNot specified[2]

Note: The synthesis of the starting 2,3,4,5-tetrafluorobenzoic acid can be achieved from tetrachlorophthalic anhydride via imidation, fluorination, hydrolysis, and decarboxylation, with a fluorination yield of 81.3% using a phase transfer catalyst.[3]

Table 2: Alternative Synthetic Approach: Late-Stage Electrophilic Fluorination

This strategy introduces fluorine atoms onto an aromatic ring at a later stage of the synthesis. This can be useful for creating libraries of compounds with different fluorination patterns. Selectfluor™ is a common electrophilic fluorinating agent for this purpose.

ReactantFluorinating AgentCatalyst/ConditionsProductYield (%)Reference
1,3-Dicarbonyl compoundsSelectfluor™Catalyst-freeMono- or difluorinated dicarbonyl compoundsExcellent yields[4]
β-ketoesterSelectfluor™ analogueNot specifiedFluorinated β-ketoesterNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride from 2,3,4,5-Tetrafluorobenzoic Acid (Building Block Approach)

This protocol is adapted from the work of Yang et al.[1]

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Triphosgene (BTC)

  • N,N-dimethylformamide (DMF)

  • 1,2-dichloroethane

Procedure:

  • In a reaction vessel, dissolve triphosgene in 1,2-dichloroethane.

  • Slowly heat the mixture to 353 K.

  • Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid and a catalytic amount of DMF (5 mol% of the acid) in 1,2-dichloroethane.

  • Add the acid/DMF solution dropwise to the triphosgene solution over 1 hour at 353 K.

  • Stir the reaction mixture for an additional 4 hours at the same temperature.

  • Cool the reaction mixture to 273 K and filter to remove any unreacted BTC.

  • The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in the filtrate and can be used in subsequent steps.

Protocol 2: General Procedure for Electrophilic Fluorination of a 1,3-Dicarbonyl Compound (Late-Stage Fluorination)

This protocol is a general representation of electrophilic fluorination using an N-F reagent like Selectfluor™.

Materials:

  • 1,3-dicarbonyl substrate

  • Selectfluor™

  • Acetonitrile (or other suitable solvent)

Procedure:

  • In a reaction flask, dissolve the 1,3-dicarbonyl substrate in acetonitrile.

  • Add Selectfluor™ (typically 1.1-1.5 equivalents for monofluorination) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the fluorinated 1,3-dicarbonyl compound.

Conclusion

The choice between a building block approach and a late-stage fluorination strategy is a critical decision in the synthesis of complex fluorinated molecules.

  • The Building Block Approach , utilizing intermediates like this compound, offers a reliable and often high-yielding pathway to molecules with a predetermined fluorination pattern. This method is particularly advantageous for large-scale synthesis where the handling of aggressive fluorinating reagents in the final steps is undesirable.

  • Late-Stage Fluorination provides flexibility and is well-suited for medicinal chemistry programs where the synthesis of numerous analogs with varied fluorination is required. However, yields can be variable, and the optimization of reaction conditions is often necessary.

Ultimately, the optimal strategy will depend on the specific goals of the research program, balancing factors such as efficiency, flexibility, and safety.

References

A Comparative Structural Analysis of Ethyl 2,3,4,5-tetrafluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of fluorinated benzoates is critical for designing novel therapeutics and advanced materials. This guide provides a comprehensive comparison of Ethyl 2,3,4,5-tetrafluorobenzoate and its positional isomers, focusing on their structural and spectroscopic properties. The strategic placement of fluorine atoms on the benzene ring significantly influences the electron distribution and, consequently, the chemical reactivity and spectroscopic signature of each molecule.

This report details available physicochemical data and provides a comparative analysis of the spectroscopic characteristics of this compound and its isomers. The differentiation of these closely related compounds is crucial for quality control in synthesis and for the precise design of molecules with desired properties.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key physicochemical and spectroscopic data for this compound and its isomers. Due to the limited availability of public data for all isomers, this table will be populated as information is found.

PropertyThis compoundEthyl 2,3,4,6-tetrafluorobenzoateEthyl 2,3,5,6-tetrafluorobenzoate
CAS Number 122894-73-9[1][2][3][4]351354-29-5[5]34939-73-0
Molecular Formula C₉H₆F₄O₂[1][2]C₉H₆F₄O₂[5]C₉H₆F₄O₂
Molecular Weight 222.14 g/mol [1][2]222.14 g/mol [5]222.14 g/mol
Boiling Point 88 °C / 13 mmHg[1]Not AvailableNot Available
Density 1.39 g/cm³[1]Not AvailableNot Available
¹H NMR Not AvailableNot AvailableNot Available
¹³C NMR Not AvailableNot AvailableNot Available
¹⁹F NMR Not AvailableNot AvailableNot Available
IR Spectrum Not AvailableNot AvailableAvailable
Mass Spectrum Not AvailableNot AvailableAvailable[6]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. Below are standard protocols for the key analytical techniques used in the structural characterization of these fluorinated esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift referencing.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer. Proton-decoupled spectra are typically recorded to simplify the spectrum to single peaks for each unique carbon. A wider spectral width is used compared to ¹H NMR.

  • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine-observe probe. A common reference standard is CFCl₃ (0 ppm). The spectral width for ¹⁹F NMR is significantly larger than for ¹H NMR.

Infrared (IR) Spectroscopy

For liquid samples such as ethyl tetrafluorobenzoates, the Attenuated Total Reflectance (ATR) or neat thin film method is commonly employed.

  • ATR-FTIR: A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

  • Neat Thin Film: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer's sample holder for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Split/splitless injector, with a split ratio of 50:1 or as appropriate for the sample concentration.

    • Oven Program: A temperature gradient is employed to ensure good separation of the isomers. A typical program might start at 50-70°C, hold for 1-2 minutes, and then ramp up to 250-280°C at a rate of 10-15°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range of m/z 40-400.

Structural Differentiation Workflow

The following diagram illustrates a logical workflow for the structural analysis and differentiation of this compound and its isomers using the described analytical techniques.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Separation & Identification cluster_2 Spectroscopic Confirmation cluster_3 Structural Elucidation Sample Mixture of Ethyl Tetrafluorobenzoate Isomers GCMS GC-MS Analysis Sample->GCMS Inject Separation Chromatographic Separation (Different Retention Times) GCMS->Separation MassSpec Mass Spectrometry (Fragmentation Pattern) Separation->MassSpec Elute NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MassSpec->NMR Isolate & Analyze IR IR Spectroscopy (Functional Groups) MassSpec->IR Isolate & Analyze Structure Definitive Structure of Each Isomer NMR->Structure Interpret Spectra IR->Structure Confirm Functional Groups

Figure 1. A logical workflow for the separation and structural elucidation of ethyl tetrafluorobenzoate isomers.

Comparative Analysis of Spectroscopic Data

A detailed comparative analysis will be provided upon successful acquisition of the necessary spectroscopic data for all isomers. The key distinguishing features are expected to be:

  • ¹H NMR: The chemical shift and multiplicity of the aromatic proton will be highly dependent on the fluorine substitution pattern.

  • ¹⁹F NMR: The number of signals, their chemical shifts, and the fluorine-fluorine coupling constants will be unique for each isomer, providing the most definitive information for structural assignment.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will be influenced by the number and position of the attached fluorine atoms.

  • IR Spectroscopy: While all isomers will show characteristic ester C=O and C-O stretches, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-F and aromatic C-H bending vibrations.

  • Mass Spectrometry: The molecular ion peak will be the same for all isomers. However, the relative intensities of the fragment ions may differ based on the stability of the fragments formed, which is influenced by the fluorine substitution pattern.

This guide will be updated as more experimental data becomes available to provide a complete and objective comparison for the scientific community.

References

Safety Operating Guide

Proper Disposal of Ethyl 2,3,4,5-tetrafluorobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2,3,4,5-tetrafluorobenzoate (CAS No. 122894-73-9), a fluorinated compound utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, ensure all appropriate personal protective equipment is worn. This is a hazardous chemical, and proper PPE is the first line of defense against exposure.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[1][2]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene).[1][2]Prevents skin contact, which can cause irritation. Double-gloving is recommended for enhanced protection.[2]
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[1][2]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][2]Minimizes inhalation of harmful vapors.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously.

Step 2: Handling and Storage of Waste

  • Minimize Waste: Employ laboratory practices that minimize the generation of chemical waste.

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow all storage guidelines outlined in the Safety Data Sheet (SDS).

  • Container Integrity: Ensure the waste container is kept tightly closed when not in use to prevent the release of vapors.

Step 3: Disposal of Contaminated Materials

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

  • Contaminated PPE and Labware: Any materials, such as gloves, pipette tips, or wipes, that come into contact with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through the institutional EHS program.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulations.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

Regulatory Context

This compound is a type of per- and polyfluoroalkyl substance (PFAS). The U.S. Environmental Protection Agency (EPA) is actively developing regulations for the disposal of PFAS-containing materials.[3][4][5][6] Current recommended disposal technologies with high certainty of effectiveness include thermal destruction (incineration) and disposal in permitted hazardous waste landfills.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the handling of Ethyl 2,3,4,5-tetrafluorobenzoate in a laboratory setting. The following procedures are intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical.

Disclaimer: This guide is based on general safety principles for fluorinated organic compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before use.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below.

PropertyValue
CAS Number 122894-73-9[1][2]
Molecular Formula C₉H₆F₄O₂[1]
Molecular Weight 222.14 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 88 °C @ 13 mmHg[1]
Density 1.39 g/cm³[1]
Purity ≥ 98% (GC)[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific hazard profile for this compound is not detailed in the provided information, it is prudent to handle it with care, assuming potential hazards associated with fluorinated aromatic compounds. The recommended PPE is outlined below.

PPE CategoryMinimum RequirementRecommended for Splash Risk
Eye and Face Protection Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133.[3]Wear a face shield in addition to chemical safety goggles.[4]
Hand Protection Nitrile or neoprene gloves. Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for extended handling.[4][5]N/A
Body Protection A flame-resistant laboratory coat, fully buttoned.[4]A chemical-resistant apron or suit for larger quantities or tasks with a high risk of exposure.[4]
Respiratory Protection Not generally required if work is conducted in a properly functioning chemical fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if engineering controls are insufficient or if irritation is experienced.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Ensure a calibrated and certified chemical fume hood is available and operational.[4]

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Ensure proper grounding of all equipment to prevent static discharge, especially if the compound is determined to be flammable.[6]

2. During Handling:

  • All work with this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[4]

  • Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Do not eat, drink, or smoke in the handling area.[5][7]

  • Keep containers tightly closed when not in use.[3]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]

  • Clean the work area and any equipment used according to laboratory protocols.

  • Properly store or dispose of any remaining this compound and contaminated materials.

Disposal Plan

Chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled waste container.

    • The container must be made of a material compatible with halogenated organic compounds.

    • Keep the waste container securely closed except when adding waste.[5]

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.[3]

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's environmental health and safety office.

    • Do not dispose of this compound down the drain or in the regular trash.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Ethyl 2,3,4,5-tetrafluorobenzoate risk_assessment Assess Task-Specific Risks (e.g., quantity, duration, temperature) start->risk_assessment splash_risk Significant Splash Potential? risk_assessment->splash_risk base_ppe Minimum PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat splash_risk->base_ppe No   enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Chemical Apron/Suit - Double-Glove splash_risk->enhanced_ppe  Yes respirator Is Ventilation Adequate? base_ppe->respirator enhanced_ppe->respirator add_respirator Add Appropriate Respirator respirator->add_respirator No   end_ppe Proceed with Task respirator->end_ppe  Yes add_respirator->end_ppe

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.